molecular formula C21H26INO2 B033120 4-DAMP CAS No. 1952-15-4

4-DAMP

カタログ番号: B033120
CAS番号: 1952-15-4
分子量: 451.3 g/mol
InChIキー: WWJHRSCUAQPFQO-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Damp methiodide (4-Diphenylacetoxy-N-methylpiperidine methiodide) is a potent and selective muscarinic acetylcholine receptor (mAChR) antagonist with high affinity for the M1 subtype. This quaternary ammonium compound is permanently charged, which prevents it from readily crossing the blood-brain barrier. This property makes it an invaluable pharmacological tool for researchers to selectively block peripheral muscarinic receptors without central nervous system (CNS) effects, allowing for the precise dissection of peripheral versus central cholinergic pathways in in vivo models.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

(1,1-dimethylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26NO2.HI/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,19-20H,13-16H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJHRSCUAQPFQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81405-11-0 (Parent)
Record name 1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40941281
Record name 4-[(Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1952-15-4
Record name 4-Diphenylacetoxy-N-methylpiperidine methiodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1952-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001952154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Diphenylacetyl)oxy]-1,1-dimethylpiperidin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIMETHYL-4-DIPHENYLACETOXYPIPERIDINIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP6GVV66RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-DAMP: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a widely used muscarinic receptor antagonist. It delves into its binding affinity and selectivity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action: Competitive Antagonism of Muscarinic Acetylcholine Receptors

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It exhibits a high affinity for these receptors, competing with the endogenous agonist, acetylcholine (ACh), for the same binding site. By binding to the receptor, this compound prevents the conformational changes necessary for receptor activation and the subsequent initiation of intracellular signaling cascades.

While this compound is often utilized for its relative selectivity for the M3 muscarinic receptor subtype, it also displays significant affinity for other muscarinic receptor subtypes, particularly M1, M4, and M5.[1] Its lower affinity for the M2 receptor subtype allows for its use in distinguishing between M2 and non-M2 receptor-mediated effects.[1] This selectivity profile makes this compound a valuable pharmacological tool for dissecting the physiological and pathological roles of different muscarinic receptor subtypes.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through various radioligand binding assays. The data, presented in terms of the inhibitor constant (Ki), dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50), are summarized in the table below. Lower values indicate a higher binding affinity.

Receptor SubtypeKi (nM)Kd (nM)IC50 (nM)Species/Cell SystemRadioligandReference
M1 0.57--Human[3H]NMS-
M2 7.343 (this compound mustard)15,000Human, Muscle cells[3H]NMS, [3H]-scopolamine[1][2]
M3 0.377.2 (this compound mustard)0.4Human, Muscle cells[3H]NMS, [3H]-scopolamine[1][2]
M4 0.72--Human[3H]NMS-
M5 0.55--Human[3H]NMS-
Mixed/Unspecified --< 30 (Thalamus), 30-46 (Hippocampus), 30-50 (Cortex)Rat Brain--INVALID-LINK---QNB[3]

Note: Data for this compound mustard, a derivative of this compound, is included as it provides insight into the affinity of the core this compound structure for the receptor.

Signaling Pathways Modulated by this compound

As an antagonist, this compound blocks the signaling pathways initiated by agonist binding to muscarinic receptors. The M3 receptor, the primary target of this compound's selective action, is coupled to the Gq/11 family of G proteins.[4]

Upon agonist binding, the M3 receptor activates Gαq/11, which in turn stimulates the enzyme phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5] The rise in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction, glandular secretion, and modulation of ion channel activity.[5][6]

By blocking the initial step of agonist binding, this compound effectively inhibits this entire signaling cascade.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates FourDAMP This compound FourDAMP->M3R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates CellularResponse Cellular Responses (e.g., Contraction, Secretion) PKC->CellularResponse Leads to

Caption: M3 Muscarinic Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. The following sections provide detailed methodologies for two fundamental assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the muscarinic receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add:

    • A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB)) at a concentration near its Kd value.

    • A range of concentrations of the unlabeled competitor, this compound.

    • The prepared cell membranes.

  • Total binding is determined in the absence of a competitor.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.

  • The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.

  • The filters are then dried, and the radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.

  • The data are plotted as the percentage of specific binding versus the log concentration of this compound.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow MembranePrep Membrane Preparation AssaySetup Assay Setup (Radioligand, this compound, Membranes) MembranePrep->AssaySetup Incubation Incubation to Equilibrium AssaySetup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis

Caption: Workflow for a Radioligand Competition Binding Assay.
Schild Analysis

Schild analysis is a functional assay used to determine the affinity (pA2 value) of a competitive antagonist and to confirm its mechanism of action. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist dose-response curve.

1. Tissue/Cell Preparation:

  • An isolated tissue preparation that exhibits a contractile or other measurable response to a muscarinic agonist (e.g., guinea pig ileum, tracheal smooth muscle) is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • The tissue is allowed to equilibrate under a resting tension.

2. Agonist Dose-Response Curve:

  • A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol or acetylcholine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the response.

3. Antagonist Incubation:

  • The tissue is washed to remove the agonist and allowed to return to baseline.

  • A known concentration of the antagonist, this compound, is added to the organ bath and allowed to equilibrate with the tissue for a predetermined time (e.g., 30-60 minutes).

4. Second Agonist Dose-Response Curve:

  • In the continued presence of this compound, a second cumulative concentration-response curve to the same agonist is generated. A competitive antagonist like this compound will cause a parallel rightward shift in the dose-response curve without a change in the maximum response.

5. Repeat with Different Antagonist Concentrations:

  • The tissue is washed, and the procedure is repeated with several different concentrations of this compound.

6. Data Analysis (Schild Plot):

  • The dose ratio (DR) is calculated for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.

  • For a competitive antagonist, the Schild plot should be a straight line with a slope that is not significantly different from 1.0.

  • The pA2 value is determined by the x-intercept of the regression line. The pA2 is a measure of the antagonist's affinity, where pA2 = -log(KB), and KB is the equilibrium dissociation constant of the antagonist.

Schild_Analysis_Logic ControlDRC Generate Control Agonist Dose-Response Curve (DRC) AddAntagonist Incubate with This compound ControlDRC->AddAntagonist ShiftedDRC Generate Agonist DRC in presence of this compound AddAntagonist->ShiftedDRC CalculateDR Calculate Dose Ratio (DR) ShiftedDRC->CalculateDR Repeat Repeat for multiple [this compound] CalculateDR->Repeat Repeat->AddAntagonist Next [this compound] SchildPlot Construct Schild Plot (log(DR-1) vs -log[this compound]) Repeat->SchildPlot All [this compound] tested DeterminepA2 Determine pA2 (x-intercept) SchildPlot->DeterminepA2

Caption: Logical Flow of a Schild Analysis Experiment.

References

4-DAMP Muscarinic Receptor Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the muscarinic receptor selectivity profile of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a widely used competitive antagonist. This document summarizes quantitative binding and functional data, details common experimental methodologies, and illustrates the associated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Core Understanding: this compound's Selectivity

This compound is a well-established muscarinic antagonist that exhibits a notable degree of selectivity for the M3 and M1 receptor subtypes over the M2, M4, and M5 subtypes. This selectivity has positioned this compound as a critical pharmacological tool for differentiating muscarinic receptor function in various tissues and as a reference compound in the development of novel muscarinic receptor-targeted therapeutics. While often cited for its M3 preference, particularly in peripheral tissues, its selectivity profile can vary depending on the tissue and the experimental conditions. In the central nervous system, for instance, this compound shows more limited selectivity[1].

Quantitative Selectivity Profile of this compound

The selectivity of this compound is quantitatively defined by its binding affinity (Ki) and its functional antagonist potency (pA2 or IC50) at each of the five muscarinic receptor subtypes (M1-M5). The data presented below are compiled from various studies utilizing radioligand binding and functional assays in cell lines recombinantly expressing human muscarinic receptors.

Table 1: Binding Affinity of this compound at Human Muscarinic Receptor Subtypes
Receptor SubtypepKi (mean ± SEM)Ki (nM)Selectivity Ratio (vs. M2)
M1 8.8 ± 0.11.58~18
M2 7.5 ± 0.131.61
M3 9.0 ± 0.11.00~32
M4 8.2 ± 0.16.31~5
M5 8.5 ± 0.13.16~10

Note: Ki values are calculated from pKi values and represent the concentration of the ligand that will bind to half the binding sites at equilibrium. The selectivity ratio is calculated relative to the M2 receptor, which generally shows the lowest affinity for this compound.

Table 2: Functional Antagonist Potency of this compound
Receptor SubtypeAssay TypepA2 / pIC50 (mean ± SEM)
M1 Phosphoinositide Turnover8.9 ± 0.2
M2 Inhibition of cAMP Accumulation7.6 ± 0.1
M3 Calcium Mobilization9.41 ± 0.23[2]
M4 Inhibition of cAMP Accumulation8.1 ± 0.1
M5 Phosphoinositide Turnover8.6 ± 0.2

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pIC50 is the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximal possible inhibition.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different heterotrimeric G proteins, initiating distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[3][4] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins.[3][4] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of Gi/o can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

Gq_signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Gq/11-Coupled Muscarinic Receptor Signaling Pathway

Gi_signaling M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio Activation AC Adenylyl Cyclase (AC) Gio->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Gi/o-Coupled Muscarinic Receptor Signaling Pathway

Experimental Protocols

The determination of this compound's selectivity profile relies on standardized in vitro pharmacological assays. Below are detailed methodologies for common experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity (Ki) of a test compound for a receptor. These assays typically involve competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.

Objective: To determine the Ki of this compound at each muscarinic receptor subtype.

Materials:

  • Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of atropine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand ([³H]-NMS, typically at its Kd concentration), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prepare_membranes Prepare Cell Membranes with Target Receptor start->prepare_membranes setup_assay Set up Assay Plate: Membranes + [³H]-NMS + this compound prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Analyze Data: Determine IC50 and Ki quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow
Functional Assays

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist, providing a measure of its potency (pA2 or IC50).

Objective: To determine the functional potency of this compound in blocking agonist-induced calcium release.

Materials:

  • A stable cell line expressing M1, M3, or M5 receptors.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • A muscarinic agonist (e.g., carbachol).

  • Varying concentrations of this compound.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified period.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (typically the EC80 concentration) to stimulate the cells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the agonist-induced calcium response as a function of the this compound concentration to determine the IC50 value.

Objective: To determine the functional potency of this compound in blocking agonist-induced inhibition of cAMP production.

Materials:

  • A stable cell line expressing M2 or M4 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • A muscarinic agonist (e.g., carbachol).

  • Varying concentrations of this compound.

  • A cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of forskolin to stimulate cAMP production, along with the muscarinic agonist to inhibit this stimulation.

  • Incubation: Incubate the cells for a specified time to allow for changes in cAMP levels.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the inhibition of the forskolin-stimulated cAMP response as a function of the this compound concentration to determine the IC50 value.

Conclusion

This compound remains an indispensable tool in muscarinic receptor research due to its well-characterized selectivity profile. Its higher affinity for M1 and M3 subtypes compared to M2, M4, and M5 receptors allows for the pharmacological dissection of muscarinic receptor function. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies and for those involved in the discovery and development of novel muscarinic receptor modulators. A thorough understanding of its binding and functional characteristics is crucial for the accurate interpretation of experimental results and for advancing our knowledge of the physiological and pathophysiological roles of muscarinic receptors.

References

A Technical Guide to the Inhibition of M3 Muscarinic Receptor Signaling by 4-DAMP

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a selective antagonist of the M3 muscarinic acetylcholine receptor. It details the M3 signaling pathway, the mechanism of its inhibition by this compound, quantitative pharmacological data, and the experimental protocols used for its characterization.

Introduction: Muscarinic Receptors and this compound

The muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptor (GPCR) subtypes, designated M1 through M5.[1] These receptors are widely expressed throughout the central and peripheral nervous systems and in non-neuronal tissues, where they mediate the parasympathetic effects of the neurotransmitter acetylcholine (ACh).[1] The subtypes are broadly classified by the G-protein they couple to: M1, M3, and M5 receptors primarily couple to the Gq family of G-proteins, while M2 and M4 receptors couple to the Gi/o family.[1][2]

This compound is a well-characterized competitive antagonist with high affinity for the M3 muscarinic receptor.[3] Its selectivity makes it an invaluable pharmacological tool for isolating and studying the physiological and pathological roles of the M3 receptor subtype.[3]

The M3 Muscarinic Receptor Signaling Pathway and its Inhibition

The M3 receptor is a canonical example of a Gq-coupled GPCR.[2][4] Upon binding of an agonist such as acetylcholine or carbachol, the receptor undergoes a conformational change that activates its associated heterotrimeric Gq protein.[4][5] This initiates a well-defined intracellular signaling cascade:

  • G-Protein Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[4][5]

  • PLC Activation: The Gαq-GTP complex activates the effector enzyme Phospholipase C-β (PLC-β).[4][6]

  • Second Messenger Generation: PLC-β cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6]

  • Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This action opens calcium channels, leading to a rapid release of stored Ca²⁺ into the cytosol.[4][6]

  • PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates numerous downstream targets to modulate cellular function.[4]

This compound acts as a competitive antagonist by binding to the M3 receptor at the same site as acetylcholine but without activating it. By occupying the binding site, it prevents the agonist from binding and initiating the downstream signaling cascade, effectively inhibiting the release of intracellular calcium and other subsequent events.

M3_Signaling_Pathway Figure 1: M3 Muscarinic Receptor Signaling and Inhibition by this compound cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum M3R M3 Receptor Gq Gq Protein (α, β, γ) M3R->Gq Activates PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor Ca_ER Ca²⁺ ACh Acetylcholine (Agonist) ACh->M3R Binds & Activates DAMP This compound (Antagonist) DAMP->M3R Binds & Blocks IP3->IP3R Binds PKC PKC Activation DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Response Cellular Response Ca_cyto->Response PKC->Response

Caption: Figure 1: M3 Muscarinic Receptor Signaling and Inhibition by this compound.

Quantitative Pharmacology of this compound

The pharmacological activity of this compound is defined by its binding affinity (Ki) and its functional potency (IC50). Binding affinity is an inverse measure of how readily the antagonist binds to the receptor, while functional potency measures the concentration required to inhibit a specific agonist-induced response by 50%.

The table below summarizes the binding affinities of this compound for the five human muscarinic receptor subtypes, highlighting its selectivity.

Receptor SubtypeBinding Affinity (Ki) in nMSelectivity vs. M3
M1 0.570.65x
M2 7.3019.7x
M3 0.37 1x
M4 5.40 (pKi 8.27)14.6x
M5 0.721.9x
Data sourced from Abcam (2024) for human recombinant receptors. M4 pKi converted to Ki for consistency.

The data clearly indicates that this compound has the highest affinity for the M3 receptor subtype. While it also demonstrates high affinity for M1 and M5 receptors, it is notably less potent at M2 and M4 subtypes, making it a valuable tool for distinguishing M3/M1/M5-mediated effects from M2/M4-mediated effects. In functional assays, this compound effectively blocks agonist-induced responses, with an IC50 value of 0.4 nM reported for blocking [³H]-scopolamine binding in cells expressing M3 receptors.[3]

Key Experimental Protocols

The characterization of an antagonist like this compound relies on two primary types of in vitro assays: radioligand binding assays to determine affinity and functional assays to determine potency.

Experimental_Workflow Figure 2: General Workflow for M3 Antagonist Characterization cluster_primary Primary Screening & Affinity cluster_secondary Secondary Screening & Potency cluster_selectivity Selectivity Profiling prep Prepare M3 Receptor Source (e.g., CHO-M3 cell membranes) binding_assay Competition Radioligand Binding Assay ([3H]-NMS vs. This compound) prep->binding_assay calc_ki Calculate IC50 and determine Ki binding_assay->calc_ki calc_ic50 Calculate functional IC50 cell_prep Culture & plate CHO-M3 cells dye_load Load cells with Ca²⁺-sensitive dye cell_prep->dye_load antagonist_inc Pre-incubate with various [this compound] dye_load->antagonist_inc agonist_add Stimulate with Agonist (e.g., Carbachol) antagonist_inc->agonist_add readout Measure fluorescence change (Ca²⁺ flux) agonist_add->readout readout->calc_ic50 selectivity Repeat assays with M1, M2, M4, M5 receptor subtypes calc_ic50->selectivity

Caption: Figure 2: General Workflow for M3 Antagonist Characterization.

This assay quantifies the affinity (Ki) of this compound for the M3 receptor by measuring its ability to compete with a radiolabeled ligand.[7]

  • Objective: To determine the Ki of this compound at M3 muscarinic receptors.

  • Materials:

    • Membrane preparations from cells stably expressing the human M3 receptor.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar muscarinic antagonist.

    • Unlabeled competitor: this compound, serially diluted.

    • Assay Buffer (e.g., PBS or Tris-HCl with cofactors).

    • Glass fiber filters (e.g., GF/B or GF/C, often pre-treated with polyethyleneimine).[8]

    • Scintillation fluid and a scintillation counter.

  • Protocol:

    • Reaction Setup: In a 96-well plate, combine the M3 receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.

    • Control Wells: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of a non-radioactive antagonist like atropine).

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

    • Harvesting: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through the glass fiber filters. The membranes and bound ligand are retained on the filter.[9]

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding = Total binding - Non-specific binding.

      • Plot the percentage of specific binding against the log concentration of this compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This cell-based functional assay measures the ability of this compound to inhibit the agonist-induced increase in intracellular calcium, providing a measure of its functional potency (IC50).[10][11]

  • Objective: To determine the functional IC50 of this compound in blocking M3 receptor-mediated calcium release.

  • Materials:

    • A cell line stably expressing the human M3 receptor (e.g., CHO-M3, HEK-293-M3).

    • A fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM).[12]

    • A muscarinic agonist (e.g., Carbachol, Acetylcholine).

    • Test compound: this compound, serially diluted.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A kinetic fluorescence plate reader (e.g., FLIPR, FlexStation) or a flow cytometer.[13][14]

  • Protocol:

    • Cell Plating: Seed the M3-expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

    • Dye Loading: Remove the culture medium and add the assay buffer containing the calcium indicator dye. Incubate the cells for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.[12][13]

    • Antagonist Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing the various concentrations of this compound. Incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Signal Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading for several seconds.

    • Agonist Stimulation: Use the instrument's integrated liquid handler to add a fixed concentration of the agonist (typically an EC80 concentration to ensure a robust signal) to all wells simultaneously.

    • Kinetic Reading: Immediately following agonist addition, continue to record the fluorescence intensity over time (e.g., for 60-180 seconds) to capture the transient calcium peak.[10]

    • Data Analysis:

      • Measure the response for each well (e.g., peak fluorescence intensity or area under the curve).

      • Normalize the data relative to control wells (0% inhibition = agonist only; 100% inhibition = no agonist).

      • Plot the normalized response against the log concentration of this compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent and selective competitive antagonist of the M3 muscarinic receptor. It acts by blocking the canonical Gq-coupled signaling pathway, thereby preventing agonist-induced activation of PLC-β and subsequent intracellular calcium release. Its pharmacological profile, characterized through binding and functional assays, establishes it as a cornerstone tool compound for researchers investigating the diverse physiological functions governed by the M3 receptor and for screening new chemical entities in drug development programs targeting this receptor.

References

The Role of 4-DAMP in Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-diphenylacetoxy-N-methylpiperidine methiodide, commonly known as 4-DAMP, is a potent and selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its significance in smooth muscle pharmacology lies in its preferential affinity for the M3 receptor subtype over the M2 subtype. This selectivity has established this compound as an invaluable pharmacological tool for elucidating the distinct physiological roles of M2 and M3 muscarinic receptors in regulating smooth muscle tone and function across various organ systems. This technical guide provides an in-depth overview of the function of this compound in smooth muscle, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action

In smooth muscle tissues, acetylcholine (ACh) released from parasympathetic nerves induces contraction primarily through the activation of M3 muscarinic receptors.[1] These receptors are coupled to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event for the initiation of smooth muscle contraction.

This compound exerts its effect by competitively binding to the M3 receptor, thereby preventing ACh from binding and initiating this signaling cascade. This antagonism leads to a dose-dependent inhibition of ACh-induced smooth muscle contraction.

While M3 receptors are the primary mediators of direct smooth muscle contraction, M2 receptors are also present in smooth muscle, often in greater abundance than M3 receptors.[1] M2 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels can indirectly promote contraction by reducing the activity of protein kinase A (PKA), which normally phosphorylates and inhibits myosin light chain kinase (MLCK). By antagonizing the M3 receptor with high affinity, this compound allows for the functional investigation of the more nuanced roles of the M2 receptor in smooth muscle physiology.

Quantitative Pharmacological Data

The affinity and potency of this compound have been quantified in various smooth muscle preparations and using cloned human muscarinic receptors. This data is crucial for designing experiments and interpreting results. The following tables summarize key quantitative parameters for this compound.

ParameterReceptor SubtypeValueSpecies/TissueReference
pKi M18.8Human (cloned)-
M27.8Human (cloned)-
M39.3Human (cloned)-
M48.1Human (cloned)-
M58.7Human (cloned)-
pA2 M38.54Bovine Tracheal Smooth Muscle-
M3~9.0Guinea Pig Ileum[2]
M38.4Mouse Urinary Bladder[3]
M37.94Human Umbilical Vein[4]
pKB M39.67Human Umbilical Vein (vs. Atropine)[4]
M38.8Mouse Ileum (M2-KO)[5]

Signaling Pathways

The signaling pathways modulated by this compound are central to its function in smooth muscle. The following diagrams illustrate these pathways.

Muscarinic_Signaling_in_Smooth_Muscle cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Activates M2R M2 Receptor ACh->M2R Activates DAMP This compound DAMP->M3R Blocks Gq Gq/11 M3R->Gq Activates Gi Gi/o M2R->Gi Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release Ca Ca²⁺ SR->Ca Contraction Contraction Ca->Contraction Initiates cAMP cAMP ATP->cAMP Relaxation Relaxation cAMP->Relaxation Promotes

Caption: Muscarinic Receptor Signaling in Smooth Muscle.

Differentiating_M2_M3_Function cluster_experiment Experimental Condition cluster_receptors Receptor Activation cluster_outcome Functional Outcome ACh_alone Acetylcholine Alone M3_active M3 Receptor Activated ACh_alone->M3_active M2_active M2 Receptor Activated ACh_alone->M2_active ACh_DAMP Acetylcholine + this compound ACh_DAMP->M2_active M3_blocked M3 Receptor Blocked ACh_DAMP->M3_blocked Contraction_strong Strong Contraction M3_active->Contraction_strong M2_effects_unmasked M2-mediated effects observable (e.g., inhibition of relaxation) M2_active->M2_effects_unmasked Contraction_attenuated Attenuated/Altered Contraction M3_blocked->Contraction_attenuated

Caption: Using this compound to Differentiate M2 and M3 Receptor Functions.

Experimental Protocols

The pharmacological properties of this compound in smooth muscle are typically investigated using two primary experimental setups: isolated organ bath studies for functional analysis and receptor binding assays for determining affinity.

Isolated Organ Bath for Smooth Muscle Contractility

This in vitro technique allows for the measurement of smooth muscle contraction and relaxation in response to pharmacological agents.

Methodology:

  • Tissue Preparation:

    • Euthanize the animal (e.g., guinea pig, rat) via an approved method.

    • Dissect the desired smooth muscle tissue (e.g., ileum, trachea, bladder).

    • Place the tissue in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

    • Carefully clean the tissue of adhering fat and connective tissue.

    • Cut the tissue into strips or rings of appropriate size (e.g., 2-3 mm wide and 10-15 mm long).

  • Mounting:

    • Mount the tissue strips in an isolated organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension (e.g., 1 gram).

    • Wash the tissue with fresh PSS every 15-20 minutes during the equilibration period.

  • Experimentation (Schild Analysis for pA2 Determination):

    • Obtain a cumulative concentration-response curve (CRC) for a muscarinic agonist (e.g., carbachol).

    • Wash the tissue repeatedly to return to baseline tension.

    • Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

    • Obtain a second CRC for the agonist in the presence of this compound.

    • Repeat the incubation and CRC steps with increasing concentrations of this compound.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each concentration of this compound. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection Tissue Dissection Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration under Tension Mounting->Equilibration CRC_Control Control Agonist CRC Equilibration->CRC_Control Washout1 Washout CRC_Control->Washout1 Incubation Incubate with this compound Washout1->Incubation CRC_Antagonist Agonist CRC with this compound Incubation->CRC_Antagonist Washout2 Washout CRC_Antagonist->Washout2 DR_Calc Calculate Dose Ratios (DR) CRC_Antagonist->DR_Calc Repeat Repeat with different This compound concentrations Washout2->Repeat Repeat->Incubation Schild_Plot Construct Schild Plot DR_Calc->Schild_Plot pA2_Det Determine pA2 Value Schild_Plot->pA2_Det

Caption: Experimental Workflow for Isolated Organ Bath Studies.
Muscarinic Receptor Binding Assay

This biochemical assay is used to determine the affinity (Ki) of this compound for different muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Homogenize the smooth muscle tissue or cells expressing a specific muscarinic receptor subtype in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a series of tubes, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and a known amount of the membrane preparation.

    • Add increasing concentrations of unlabeled this compound to the tubes.

    • To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., atropine) to a separate set of tubes.

    • Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (no this compound) against the logarithm of the molar concentration of this compound.

    • Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is an indispensable tool in smooth muscle pharmacology. Its high affinity and selectivity for the M3 muscarinic receptor have been instrumental in dissecting the distinct roles of M2 and M3 receptors in the regulation of smooth muscle contraction. The quantitative data derived from Schild analysis in functional studies and Ki values from receptor binding assays provide a solid foundation for its use in both basic research and drug development. The detailed experimental protocols outlined in this guide serve as a practical resource for researchers aiming to investigate the intricate mechanisms of muscarinic receptor function in smooth muscle. A thorough understanding of the properties and application of this compound is essential for advancing our knowledge of smooth muscle physiology and pathophysiology, and for the development of novel therapeutics targeting muscarinic receptors.

References

The M3 Muscarinic Receptor Antagonist 4-DAMP and its Impact on Glandular Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, on glandular secretion. This document details the underlying signaling pathways, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used to ascertain these findings.

Core Mechanism of Action: Inhibition of M3 Receptor-Mediated Secretion

Glandular secretion is a fundamental physiological process, largely regulated by the parasympathetic nervous system through the release of acetylcholine (ACh). ACh acts on muscarinic receptors located on the surface of glandular cells to stimulate the release of fluids, electrolytes, and proteins. The M3 muscarinic receptor subtype, a G-protein coupled receptor (GPCR), is the predominant subtype involved in mediating exocrine gland secretion.

This compound exerts its inhibitory effects by competitively binding to the M3 receptor, thereby preventing ACh from binding and initiating the downstream signaling cascade that leads to secretion. This blockade effectively reduces or abolishes the secretory response in a variety of glandular tissues.

Signaling Pathway of M3 Receptor-Mediated Glandular Secretion and its Inhibition by this compound

The activation of the M3 muscarinic receptor by acetylcholine in glandular acinar cells initiates a well-defined signaling cascade. This compound, as a competitive antagonist, interrupts this pathway at its inception.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Four_DAMP This compound Four_DAMP->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Secretion Glandular Secretion (e.g., Saliva, Mucus) Ca2_release->Secretion Triggers PKC->Secretion Stimulates

M3 Receptor Signaling Pathway for Glandular Secretion

Quantitative Data on this compound Inhibition

The potency of this compound as an M3 receptor antagonist has been quantified in various glandular tissues using different experimental paradigms. The following tables summarize key quantitative data.

Table 1: Affinity of this compound for Muscarinic Receptors in Glandular Tissues
TissueSpeciesParameterValue (nM)Reference
Sublingual Gland AciniRatKB1.06[1]
Sublingual Gland AciniRatKi1.81[1]
M3 Receptor (recombinant)Chinese Hamster Ovary CellsKD of aziridinium ion7.2[2]
Table 2: Inhibitory Concentrations of this compound on Glandular Secretion
Gland/Secretion TypeSpeciesAgonistIC50/ID50Reference
Nasal Mucus Glycoprotein ReleaseHumanMethacholine (100 µM)1-100 µM (Significant inhibition at 1 µM)[3]
Atrial Natriuretic Factor Release (central effect)RatCarbachol (1 µg)ID50 = 0.18 nmol/rat[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects on glandular secretion.

Measurement of Glandular Secretion from Isolated Tissues

This protocol describes a general method for measuring agonist-induced secretion and its inhibition by antagonists in isolated glandular tissue, such as salivary or nasal gland explants.

Objective: To quantify the amount of a specific secreted product (e.g., mucus glycoproteins, total protein) in response to a muscarinic agonist and to determine the inhibitory effect of this compound.

Materials:

  • Isolated glandular tissue (e.g., human nasal mucosal explants, rat sublingual gland acini)

  • Culture medium (e.g., RPMI 1640, DMEM)

  • Muscarinic agonist (e.g., carbachol, methacholine)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Assay kit for quantifying the secreted product (e.g., ELISA for mucus glycoproteins)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Tissue Preparation: Glandular tissue is obtained and dissected into small fragments or acini are isolated using enzymatic digestion (e.g., collagenase).

  • Pre-incubation with Antagonist: The tissue preparations are pre-incubated with varying concentrations of this compound or vehicle control in culture medium for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation with Agonist: A muscarinic agonist is added to the medium to stimulate secretion. The concentration of the agonist should be predetermined to elicit a submaximal or maximal response.

  • Incubation: The tissues are incubated for a defined period (e.g., 1-4 hours) to allow for secretion to occur.

  • Sample Collection: The supernatant containing the secreted products is collected.

  • Quantification of Secretion: The amount of the specific secreted product in the supernatant is quantified using an appropriate assay, such as an ELISA.

  • Data Analysis: The percentage of inhibition of agonist-induced secretion by this compound is calculated for each concentration. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Radioligand Binding Assay for M3 Receptor Affinity

This protocol outlines the procedure for determining the binding affinity of this compound for the M3 muscarinic receptor using a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the M3 receptor through competitive binding with a radiolabeled antagonist (e.g., [3H]this compound or [3H]QNB).

Materials:

  • Cell membranes or tissue homogenates expressing M3 receptors

  • Radiolabeled muscarinic antagonist (e.g., [3H]this compound)

  • Unlabeled this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Reaction Setup: In microcentrifuge tubes, add the cell membranes/tissue homogenate, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Measurement of Radioactivity: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value for this compound is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Schild Regression Analysis

Schild analysis is a pharmacological method used to characterize the nature of antagonism and to determine the affinity (pA2 or KB) of a competitive antagonist.

Objective: To determine if this compound acts as a competitive antagonist at the M3 receptor and to calculate its pA2 value.

Procedure:

  • Agonist Dose-Response Curves: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) on an isolated tissue preparation that exhibits a secretory response.

  • Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of this compound for a period sufficient to reach equilibrium.

  • Second Agonist Dose-Response Curve: In the continued presence of this compound, generate a second agonist concentration-response curve.

  • Repeat with Different Antagonist Concentrations: Repeat steps 2 and 3 with at least two other concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism. The KB can be calculated as 10-pA2.

Mandatory Visualizations

Experimental Workflow for Determining this compound's Inhibitory Effect

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis tissue_isolation Isolate Glandular Tissue (e.g., Salivary Gland Acini) preincubation Pre-incubate Tissue with Varying [this compound] tissue_isolation->preincubation reagent_prep Prepare Agonist, this compound, and Buffers reagent_prep->preincubation stimulation Stimulate with Muscarinic Agonist (e.g., Carbachol) preincubation->stimulation incubation Incubate to Allow Secretion stimulation->incubation collection Collect Supernatant incubation->collection quantification Quantify Secreted Product (e.g., ELISA) collection->quantification calculation Calculate % Inhibition quantification->calculation plotting Plot Inhibition vs. [this compound] calculation->plotting ic50 Determine IC50 Value plotting->ic50

Workflow for In Vitro Glandular Secretion Assay
Logical Relationship of Experimental Data

logical_relationship cluster_obs Experimental Observations cluster_interp Interpretation cluster_conclusion Overall Conclusion obs1 This compound inhibits agonist-induced glandular secretion in a concentration-dependent manner. interp1 This compound is a potent inhibitor of M3 receptor-mediated secretion. obs1->interp1 obs2 Radioligand binding assays show high affinity of this compound for M3 muscarinic receptors. obs2->interp1 obs3 Schild analysis yields a slope not significantly different from 1. interp2 The mechanism of action is competitive antagonism at the M3 receptor. obs3->interp2 conclusion This compound is a valuable pharmacological tool for studying M3 receptor function in glandular secretion and a potential lead for developing drugs to treat hypersecretion disorders. interp1->conclusion interp2->conclusion

Logical Flow from Experimental Data to Conclusion

References

4-DAMP: A Comprehensive Technical Guide to a Seminal M3 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical overview of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a quaternary ammonium compound that has been instrumental in the pharmacological characterization of muscarinic acetylcholine receptors (mAChRs). As a potent and selective antagonist of the M3 muscarinic receptor subtype, this compound has been a cornerstone in elucidating the physiological and pathophysiological roles of this receptor in various tissues. This document details the discovery and history of this compound, its binding affinity and functional pharmacology, and the experimental protocols utilized for its characterization. Furthermore, it presents key signaling pathways affected by this compound antagonism and summarizes its in vivo effects. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Discovery and History

This compound, with the full chemical name 1,1-dimethyl-4-diphenylacetoxypiperidinium iodide, emerged from the pioneering work of R.B. Barlow and his colleagues in their quest for selective muscarinic receptor antagonists. In the mid-1980s, Barlow's laboratory was actively investigating the structure-activity relationships of muscarinic antagonists to differentiate the emerging subtypes of muscarinic receptors. Their research, documented in publications such as "A search for selective antagonists at M2 muscarinic receptors" (1985), involved the synthesis and pharmacological evaluation of a series of compounds, including this compound and its isomers[1]. These studies, using classical pharmacological preparations like the guinea-pig ileum and atria, were crucial in demonstrating that not all muscarinic receptors were identical and laid the groundwork for the M1, M2, and M3 classification. This compound's high affinity for the receptors in the guinea-pig ileum, a tissue rich in M3 receptors, highlighted its potential as a selective M3 antagonist[1]. This discovery provided the scientific community with a powerful chemical tool to probe the function of M3 receptors, distinguishing them from the M2 receptors found in the atria.

Chemical Properties

  • Chemical Name: 1,1-dimethyl-4-diphenylacetoxypiperidinium iodide[2]

  • Common Name: this compound

  • CAS Number: 1952-15-4[2]

  • Molecular Formula: C₂₁H₂₆INO₂[2]

  • Molecular Weight: 451.34 g/mol [2]

  • Chemical Structure:

    • This compound is a quaternary ammonium salt, which renders it permanently charged and limits its ability to cross the blood-brain barrier[3]. This property makes it particularly useful for studying peripheral muscarinic receptor functions without confounding central nervous system effects[3].

Pharmacological Profile

Binding Affinity at Muscarinic Receptor Subtypes

This compound is characterized by its high affinity for the M3 muscarinic receptor subtype. It also exhibits considerable affinity for the M1 and M5 subtypes, while showing lower affinity for the M2 and M4 subtypes. The binding affinities are typically determined through radioligand binding assays, often using tritiated this compound ([³H]this compound) or by its competition with other radioligands such as [³H]-N-methylscopolamine ([³H]NMS)[4][5].

Receptor SubtypeSpeciesLigandAssay TypepKiKi (nM)Reference
M1Human[³H]NMSCompetition9.240.57[4]
M2Human[³H]NMSCompetition8.147.3[4]
M3Human[³H]NMSCompetition9.430.37[4]
M4Human[³H]NMSCompetition9.140.72[4]
M5Human[³H]NMSCompetition9.260.55[4]
M1Rat[³H]this compoundSaturation-<1 (Kd)[5]
M3Rat[³H]this compoundSaturation-<1 (Kd)[5]
Functional Antagonism

Functionally, this compound acts as a competitive antagonist at muscarinic receptors. This is demonstrated by the parallel rightward shift of the concentration-response curves of muscarinic agonists in the presence of this compound, without a reduction in the maximal response[3]. The potency of this compound as a functional antagonist is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀ value.

Tissue/PreparationSpeciesAgonistpA₂Reference
IleumGuinea-pigCarbachol~9.0[1]
AtriaGuinea-pigCarbachol~8.0[1]
BladderRatBethanechol9.1[6]
Duodenum (relaxation)RatMcN-A-3438.6[7]
Vas Deferens (twitch inhibition)RabbitMcN-A-3437.8[7]

Experimental Protocols

Radioligand Binding Assay ([³H]this compound)

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for muscarinic receptors using [³H]this compound.

4.1.1. Materials

  • Cell membranes from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells) or tissue homogenates (e.g., rat brain cortex).

  • [³H]this compound (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled atropine or other high-affinity muscarinic antagonist for determination of non-specific binding.

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

4.1.2. Procedure

  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or unlabeled atropine (1 µM final concentration, for non-specific binding) or test compound.

    • 50 µL of [³H]this compound (at a concentration close to its Kd, typically 0.5-1.0 nM).

    • 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site or two-site binding model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membranes->Incubation Radioligand [3H]this compound Solution Radioligand->Incubation Compound Test Compound Dilutions Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50, Ki) Counting->DataAnalysis

Radioligand Binding Assay Workflow
Isolated Organ Bath Functional Assay

This protocol describes a typical isolated organ bath experiment to assess the functional antagonist activity of this compound on smooth muscle contraction.

4.2.1. Materials

  • Isolated tissue (e.g., guinea-pig ileum, rat bladder).

  • Organ bath system with a temperature-controlled chamber (37°C), aeration (95% O₂ / 5% CO₂), and an isometric force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • This compound.

4.2.2. Procedure

  • Tissue Preparation: Euthanize the animal and dissect the desired tissue, placing it immediately in cold physiological salt solution. Mount a segment of the tissue in the organ bath under a resting tension (e.g., 1 g).

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

  • Agonist Concentration-Response Curve (Control): Add the muscarinic agonist in a cumulative manner to obtain a concentration-response curve. Wash the tissue thoroughly until it returns to baseline.

  • Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve (in the presence of this compound): Repeat the cumulative addition of the agonist to obtain a second concentration-response curve.

  • Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration. Determine the EC₅₀ values in the absence and presence of this compound. Calculate the dose ratio (EC₅₀ with antagonist / EC₅₀ without antagonist). For a Schild analysis, this procedure is repeated with several concentrations of this compound. A Schild plot of log(dose ratio - 1) versus log[this compound] should yield a straight line with a slope not significantly different from 1 for a competitive antagonist. The x-intercept provides the pA₂ value.

G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis Tissue Tissue Preparation Bath Organ Bath Mounting Tissue->Bath Equilibration Equilibration Bath->Equilibration ControlCRC Control Agonist CRC Equilibration->ControlCRC Washout Washout ControlCRC->Washout AntagonistInc This compound Incubation Washout->AntagonistInc AntagonistCRC Agonist CRC with this compound AntagonistInc->AntagonistCRC Plotting Plot CRCs AntagonistCRC->Plotting Schild Schild Analysis (pA2) Plotting->Schild

Isolated Organ Bath Experimental Workflow

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G-proteins[8][9]. Antagonism by this compound blocks the initiation of this signaling cascade.

Upon binding of acetylcholine, the M3 receptor undergoes a conformational change, leading to the activation of Gq. The activated α-subunit of Gq (Gαq) stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[8]. IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, causing the release of intracellular calcium (Ca²⁺) stores[8]. The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC)[8]. These signaling events lead to various cellular responses, including smooth muscle contraction, glandular secretion, and modulation of ion channels.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates FourDAMP This compound FourDAMP->M3R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Contraction) Ca2->Response Leads to PKC->Response Leads to

M3 Muscarinic Receptor Signaling Pathway

In Vivo Studies

The peripheral selectivity of this compound has made it a valuable tool for in vivo studies investigating the role of M3 receptors in various physiological processes.

Inhibition of Salivation

Studies in mice have demonstrated the critical role of M3 receptors in parasympathetic control of salivation[10]. In such experiments, the sialogogue pilocarpine is administered to anesthetized animals, and the volume of secreted saliva is collected and measured over time. Pre-treatment with this compound significantly reduces pilocarpine-induced salivation, confirming the M3 receptor as the primary mediator of this response[10].

Cardiovascular Effects

In anesthetized rabbits, this compound has been shown to attenuate the effects of acetylcholine on heart rate and myocardial developed tension[11]. These studies often involve the cannulation of an artery and vein for drug administration and blood pressure monitoring, as well as electrocardiogram (ECG) recordings. This compound can block the negative chronotropic and inotropic effects of muscarinic agonists, although these effects are primarily mediated by M2 receptors in the heart, for which this compound has a lower affinity[11]. Its effects on blood pressure can be more complex, as M3 receptors on endothelial cells mediate vasodilation, while those on vascular smooth muscle can cause vasoconstriction.

Study TypeAnimal ModelAgonistMeasured ParameterEffect of this compoundReference
SalivationMousePilocarpineSaliva VolumeSignificant Reduction[10]
CardiovascularRabbitAcetylcholineHeart RateAttenuation of Decrease[11]
CardiovascularRabbitAcetylcholineMyocardial TensionAttenuation of Decrease[11]

Conclusion

This compound has been, and continues to be, an indispensable pharmacological tool for the study of muscarinic acetylcholine receptors. Its high affinity and selectivity for the M3 subtype have allowed for the detailed characterization of this receptor's role in a multitude of physiological functions, from smooth muscle contraction to glandular secretion. The data and protocols presented in this whitepaper underscore the foundational importance of this compound in muscarinic receptor research and its ongoing utility in the development of novel therapeutics targeting the cholinergic system. The clarity of its pharmacological profile, established through decades of rigorous experimentation, ensures that this compound will remain a benchmark antagonist for the foreseeable future.

References

The Structure-Activity Relationship of 4-DAMP Analogs: A Technical Guide for Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a potent and selective antagonist for muscarinic acetylcholine receptors (mAChRs). By examining a series of this compound analogs, this document provides a comprehensive overview of the chemical modifications that influence binding affinity and selectivity for the five muscarinic receptor subtypes (M1-M5). This guide is intended to serve as a valuable resource for researchers involved in the design and development of novel muscarinic receptor ligands.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities of this compound and its analogs for human and rat muscarinic receptor subtypes. The data is presented as pKi (negative logarithm of the inhibitory constant) and pA2 (negative logarithm of the antagonist concentration that requires a two-fold increase in agonist concentration to elicit the same response) values, providing a quantitative basis for understanding the SAR of this chemical series.

Table 1: Binding Affinities (pKi) of this compound and Analogs at Cloned Human Muscarinic Receptors

CompoundChemical StructureM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Reference(s)
This compound 9.248.149.429.149.26[1]
This compound Mustard (aziridinium ion) ~9.07.37~9.14~9.0~9.0[1]
N-(2-bromoethyl)-4-piperidinyl diphenylacetate -----[2]

Note: Data for some analogs at all receptor subtypes is not available in the cited literature. This compound mustard exists as a reactive aziridinium ion at physiological pH.

Table 2: Antagonist Affinities (pA2) of this compound Analogs in Functional Assays

CompoundTissue PreparationReceptor Subtype(s)pA2 ValueReference(s)
This compound Guinea Pig IleumM39.92[3]
This compound Guinea Pig AtriaM29.71[3]
Analog A Guinea Pig IleumM38.50[3]
Analog A Guinea Pig AtriaM27.80[3]
Analog B Guinea Pig IleumM37.20[3]
Analog B Guinea Pig AtriaM26.90[3]

Note: "Analog A" and "Analog B" are representative compounds from the study by Recanatini et al. (1995) where specific structures can be found. This table highlights the functional antagonism in native tissues.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound and its analogs.

Radioligand Competition Binding Assay

This protocol describes the determination of binding affinities of this compound analogs for muscarinic receptors expressed in cell membranes using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.[4][5][6][7][8]

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells)

  • [3H]-N-methylscopolamine ([3H]-NMS)

  • Unlabeled this compound or analog (competitor ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Atropine (for determination of non-specific binding)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Cell harvester

  • Scintillation counter and scintillation fluid

  • Polyethyleneimine (PEI) solution (0.3-0.5%) for filter pre-treatment

Procedure:

  • Filter Pre-treatment: Pre-soak the glass fiber filters in PEI solution for at least 30 minutes to reduce non-specific binding of the radioligand.

  • Assay Setup: In a 96-well microplate, add the following components in order:

    • Assay buffer

    • Increasing concentrations of the unlabeled competitor ligand (this compound analog).

    • A fixed concentration of [3H]-NMS (typically at or near its Kd value).

    • Cell membrane preparation.

  • Total and Non-specific Binding:

    • For total binding wells, add assay buffer instead of the competitor ligand.

    • For non-specific binding wells, add a high concentration of atropine (e.g., 1-10 µM) instead of the competitor ligand.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes), with gentle agitation.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-treated glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Ileum Contraction Assay

This functional assay is used to determine the antagonist potency (pA2 value) of this compound analogs by measuring their ability to inhibit agonist-induced contractions of the guinea pig ileum, a tissue rich in M3 muscarinic receptors.[9][10][11][12]

Materials:

  • Male guinea pig

  • Tyrode's solution or Krebs-Henseleit solution

  • Muscarinic agonist (e.g., carbachol, acetylcholine)

  • This compound analog (antagonist)

  • Organ bath with an isometric force transducer

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

    • Clean the ileum segment of mesenteric attachments and luminal contents.

    • Cut the ileum into segments of approximately 2-3 cm.

  • Mounting:

    • Mount the ileum segment in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washing.

  • Agonist Concentration-Response Curve (Control):

    • Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) by adding increasing concentrations to the organ bath and recording the resulting contractions.

  • Antagonist Incubation:

    • Wash the tissue thoroughly to remove the agonist.

    • Add a fixed concentration of the this compound analog (antagonist) to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes) to allow for equilibrium.

  • Agonist Concentration-Response Curve (in the presence of antagonist):

    • In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of the antagonist.

  • Data Analysis (Schild Analysis):

    • For each antagonist concentration, determine the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist).

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.

    • The x-intercept of the Schild regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by muscarinic receptors and a typical experimental workflow for a competition binding assay.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects by coupling to heterotrimeric G proteins. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq Pathway) cluster_M2_M4 M2, M4 Receptor Signaling (Gi Pathway) M1_M3_M5 M1/M3/M5 Receptor Gq Gq/11 M1_M3_M5->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ Release ER->Ca Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2/M4 Receptor Gi Gi/o M2_M4->Gi Agonist Binding AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP Production AC->cAMP Decreased PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate, Inhibition of Neurotransmitter Release) PKA->Cellular_Response_Gi Competition_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - [3H]-NMS - Test Compound - Buffers start->prepare_reagents setup_assay Set up 96-well Plate: - Total Binding (TB) - Non-specific Binding (NSB) - Competition Wells prepare_reagents->setup_assay add_membranes Add Cell Membranes to all wells setup_assay->add_membranes add_ligands Add Ligands: - Buffer to TB wells - Atropine to NSB wells - Test Compound to competition wells add_membranes->add_ligands add_radioligand Add [3H]-NMS to all wells add_ligands->add_radioligand incubate Incubate to reach equilibrium add_radioligand->incubate harvest Harvest onto filters incubate->harvest wash Wash filters to remove unbound ligand harvest->wash count Measure radioactivity (CPM) wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki count->analyze end End analyze->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of 4-DAMP in the Central Nervous System

Abstract

4-Diphenylacetoxy-N-methylpiperidine methiodide, commonly known as this compound, is a potent and widely utilized competitive antagonist for muscarinic acetylcholine receptors (mAChRs). Its selectivity profile, particularly its high affinity for the M3 and M1 receptor subtypes over M2 and M4, has established it as an invaluable pharmacological tool for dissecting the complex roles of the cholinergic system within the central nervous system (CNS). This guide provides a comprehensive overview of this compound, detailing its binding characteristics, its application in elucidating CNS signaling pathways and physiological functions, and the experimental protocols central to its use.

Introduction to this compound and Muscarinic Receptors in the CNS

The neurotransmitter acetylcholine (ACh) plays a critical role in modulating diverse functions in the CNS, including cognition, learning, memory, and motor control.[1] These actions are mediated through two receptor families: nicotinic and muscarinic acetylcholine receptors. The muscarinic family consists of five distinct G-protein coupled receptor subtypes (M1-M5), which are all expressed in the CNS.

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade that leads to inositol triphosphate (IP3) and diacylglycerol (DAG) production, ultimately resulting in an increase in intracellular calcium and protein kinase C (PKC) activation.

  • M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.[2]

This compound is a quaternary ammonium compound that acts as a competitive antagonist at these receptors. Due to its charged nature, its ability to cross the blood-brain barrier is limited.[3] However, it is extensively used in in vitro preparations of CNS tissue, such as brain slices and cultured neurons, and for characterizing receptor subtypes in brain homogenates. Its derivative, this compound mustard, is an irreversible antagonist used to selectively inactivate receptor populations.[4][5]

Data Presentation: this compound Binding Profile

The utility of this compound as a research tool stems from its differential affinity for the five muscarinic receptor subtypes. It exhibits the highest affinity for M1, M3, and M5 receptors, with significantly lower affinity for the M2 and M4 subtypes. This selectivity allows for the pharmacological isolation of specific receptor-mediated effects.

Table 1: Binding Affinities and Potencies of this compound at Muscarinic Receptor Subtypes
Receptor SubtypePreparationAssay TypeValueReference
M1 CHO Cells[3H]this compound BindingSubnanomolar Affinity[6]
M2 Muscle Cells[3H]-Scopolamine BindingIC50: 15 µM[7]
M3 Muscle Cells[3H]-Scopolamine BindingIC50: 0.4 nM[7]
M3 Rat Subthalamic NeuronsElectrophysiology (IPSC Block)IC50: 110 ± 30 nM[8]
M3 Rat Subthalamic NeuronsElectrophysiology (IPSC Block)Apparent Kb: 2.1 ± 0.5 nM[8]
M4 CHO Cells[3H]this compound BindingSubnanomolar Affinity[6]
M5 CHO Cells[3H]this compound BindingSubnanomolar Affinity[6]
High-Affinity Site (putative M3) Rat Brain Homogenates[3H]this compound BindingKd < 1 nM[9]
Lower-Affinity Site (putative M1) Rat Brain Homogenates[3H]this compound BindingKd > 50 nM[9]

Note: Affinity values can vary based on the tissue, cell line, and experimental conditions used.

Role of this compound in Elucidating CNS Mechanisms

Researchers leverage the selectivity of this compound to investigate the physiological roles of M1/M3/M5 receptor populations in the CNS.

Neurotransmission in the Subthalamic Nucleus

A key example of this compound's utility is in the study of the basal ganglia. In rat subthalamic nucleus neurons, the application of muscarine was found to inhibit GABAergic inhibitory postsynaptic currents (IPSCs). To identify the receptor subtype responsible, researchers used this compound. They found that this compound potently reversed the muscarine-induced inhibition of IPSCs in a concentration-dependent manner, with an IC50 of approximately 110 nM.[8] In contrast, the M1-preferring antagonist pirenzepine was about 200-fold less potent.[8] This provided strong pharmacological evidence that the M3 receptor subtype mediates the presynaptic inhibition of GABA release in this crucial motor control nucleus.[8]

Role in Pathophysiology: Alzheimer's Disease

This compound has also been used to probe changes in muscarinic receptor density in neurodegenerative diseases. In postmortem brain tissue from Alzheimer's disease (AD) patients, radioligand binding studies using [3H]this compound were performed on the orbitofrontal cortex.[6] The results showed that [3H]this compound binding was significantly reduced, but only in AD patients who had exhibited psychotic symptoms.[6] This suggests that a loss of non-M2 receptors (the receptors this compound binds to with high affinity) in this cortical region may be a neurochemical basis for psychosis in AD, highlighting a potential target for therapeutic intervention.[6]

Mandatory Visualizations: Signaling Pathways and Workflows

Muscarinic M3 Receptor Signaling Pathway

The diagram below illustrates the canonical Gq/11 signaling pathway activated by acetylcholine at the M3 receptor. This compound acts as a competitive antagonist, blocking ACh from binding to the receptor and thus preventing downstream signaling.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds DAMP This compound DAMP->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: M3 receptor Gq/11 signaling pathway and this compound's point of inhibition.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental to determining the affinity of drugs like this compound for their receptors. The workflow involves incubating a radiolabeled ligand with a tissue preparation and measuring the displacement by a competitive, non-labeled compound.

Radioligand_Binding_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Membranes Membrane Fraction Isolation Tissue->Membranes Incubate Incubate Membranes: 1. [3H]Ligand (e.g., QNB, this compound) 2. Varying [this compound] (unlabeled) Membranes->Incubate Separate Rapid Filtration (Separates bound/free ligand) Incubate->Separate Count Scintillation Counting (Measures radioactivity) Separate->Count Plot Competition Curve Plot (Bound Radioactivity vs. [this compound]) Count->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

Caption: General workflow for a competitive radioligand binding assay.

Experimental Workflow: Brain Slice Electrophysiology

Electrophysiology on acute brain slices allows for the study of drug effects on synaptic transmission and neuronal excitability in a preserved neural circuit.

Electrophysiology_Workflow start Anesthetize Animal & Perfuse slice Prepare Acute Brain Slices (Vibratome) start->slice recover Slice Recovery (in aCSF) slice->recover record Transfer Slice to Recording Chamber recover->record patch Obtain Whole-Cell Patch-Clamp Recording record->patch baseline Record Baseline Synaptic Activity (e.g., IPSCs) patch->baseline agonist Bath Apply Muscarinic Agonist baseline->agonist antagonist Co-apply this compound (at various concentrations) agonist->antagonist analyze Analyze Changes in IPSC Amplitude/Frequency antagonist->analyze

Caption: Workflow for a brain slice electrophysiology experiment using this compound.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is adapted from methodologies used to characterize muscarinic receptors in brain homogenates.[6][9]

  • Tissue Preparation: Homogenize dissected CNS tissue (e.g., orbitofrontal cortex, hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 20 min). Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the membrane pellet in the assay buffer to a final protein concentration of 100-200 µg/mL.

  • Binding Reaction: In reaction tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., 0.1-0.5 nM [3H]this compound or [3H]QNB), and a range of concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

  • Nonspecific Binding: Determine nonspecific binding in a parallel set of tubes containing a high concentration of a non-radiolabeled antagonist like atropine (e.g., 1 µM).

  • Incubation: Incubate the reactions at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the membrane-bound radioligand from the free radioligand in the solution. Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract nonspecific binding from total binding to get specific binding. Plot specific binding as a percentage of the maximum against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Imaging

This protocol outlines a general method for imaging intracellular calcium changes in cultured neurons or brain slices.

  • Cell/Slice Preparation: Prepare primary neuronal cultures on glass coverslips or acute brain slices as described in the electrophysiology protocol.

  • Dye Loading: Incubate the preparation with a calcium-sensitive fluorescent dye. For example, use Fluo-4 AM (acetoxymethyl ester form, e.g., 1-5 µM) in a physiological saline solution (e.g., aCSF or HBSS) for 30-60 minutes at room temperature or 37°C. A small amount of Pluronic F-127 may be added to aid dye solubilization. After loading, wash the preparation to remove excess extracellular dye and allow for de-esterification.

  • Imaging Setup: Mount the coverslip or slice in a recording chamber on the stage of an epifluorescence or confocal microscope equipped for live-cell imaging. Continuously perfuse with physiological saline.

  • Data Acquisition: Acquire baseline fluorescence images at a set frequency (e.g., 0.5-10 Hz). Apply a muscarinic agonist (e.g., carbachol) to the perfusion bath to elicit a calcium response. After observing a stable response, co-apply this compound to test its ability to block the agonist-induced calcium increase.

  • Data Analysis: Select regions of interest (ROIs) corresponding to individual cell bodies. Measure the mean fluorescence intensity within each ROI over time. Express the change in fluorescence as ΔF/F₀, where F₀ is the baseline fluorescence before stimulation and ΔF is the change from baseline (F - F₀). Quantify the effect of this compound by comparing the peak or integrated calcium response in the presence and absence of the antagonist.

Conclusion

This compound remains a cornerstone pharmacological agent for the study of the muscarinic cholinergic system in the CNS. Its well-characterized selectivity for M1/M3/M5 receptors enables researchers to pharmacologically dissect their contribution to synaptic transmission, neuronal network activity, and behavior. Through its application in binding assays, electrophysiology, and functional imaging, this compound has been instrumental in defining the roles of specific muscarinic subtypes in both physiological processes and the pathophysiology of neurological disorders, thereby guiding the development of more selective and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Preparation of 4-DAMP Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of 4-DAMP (1,1-dimethyl-4-diphenylacetoxypiperidinium iodide), a potent and selective antagonist of the M3 muscarinic acetylcholine receptor. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for use in various research and drug development applications.

Introduction

This compound is a quaternary ammonium compound widely used in pharmacology and neuroscience to study the function and regulation of M3 muscarinic receptors.[1][2][3] It also exhibits a high affinity for the M5 receptor subtype.[1][4] Accurate preparation of stock solutions is critical for obtaining reliable and consistent experimental results. This document outlines the necessary materials, equipment, and procedures for preparing a this compound stock solution.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its proper handling and storage. Key properties are summarized in the table below.

PropertyValueReferences
Full Chemical Name 1,1-dimethyl-4-diphenylacetoxypiperidinium iodide[2][3][5]
Synonyms 4-Diphenylacetoxy-N-methylpiperidine methiodide[1][6][7]
CAS Number 1952-15-4[1][5][8]
Molecular Formula C₂₁H₂₆INO₂[5]
Molecular Weight 451.34 g/mol [4][5][7]
Appearance White to off-white solid[4][7]
Solubility in DMSO 25 mM - 100 mM[1][8][9]
Solubility in Ethanol ~25 mM[1]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

3.1. Materials

  • This compound powder (CAS: 1952-15-4)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Pipette tips

  • Deionized water (for cleaning)

  • 70% Ethanol (for cleaning)

3.2. Equipment

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes (P1000, P200, P20)

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

3.3. Procedure

  • Preparation: Don appropriate PPE and perform all weighing and solvent handling steps within a fume hood.

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh out 4.51 mg of this compound powder into the tared tube. Note: For different desired concentrations, adjust the mass of this compound accordingly using the formula: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L).

  • Solvent Addition:

    • Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution:

    • Cap the tube securely.

    • Vortex the solution for 30-60 seconds, or until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.[10]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][6][9]

Stability and Storage

Proper storage of both the solid compound and the prepared stock solution is crucial to maintain its stability and activity.

FormStorage TemperatureDurationReferences
Solid Powder Room Temperature or -20°CAs per manufacturer's recommendations[9]
Stock Solution in DMSO -20°CUp to 1 month[4][6][9]
Stock Solution in DMSO -80°CUp to 6 months[4][6]

Important Considerations:

  • Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound.[4][6]

  • When retrieving a frozen aliquot, allow it to thaw completely at room temperature and vortex briefly before use.

  • DMSO is hygroscopic; use anhydrous DMSO and keep containers tightly sealed to prevent water absorption.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Workflow for Preparing this compound Stock Solution prep Preparation (PPE, Fume Hood) weigh Weigh 4.51 mg of this compound prep->weigh add_dmso Add 1.0 mL of DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for Preparing this compound Stock Solution.

5.2. Muscarinic Receptor Signaling Pathway

This compound is a selective antagonist of the M3 muscarinic acetylcholine receptor. The diagram below provides a simplified overview of the M3 receptor signaling pathway that is inhibited by this compound.

G Simplified M3 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M3R Activates DAMP This compound DAMP->M3R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cell_response Cellular Response Ca_release->Cell_response PKC_activation->Cell_response

Caption: Simplified M3 Muscarinic Receptor Signaling Pathway.

References

Application Notes and Protocols for 4-DAMP Solubility in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of 4-DAMP (4-Diphenylacetoxy-N-methylpiperidine methiodide) in Dimethyl Sulfoxide (DMSO) and ethanol. It includes protocols for the preparation of stock solutions and important considerations for their use and storage in research applications.

Introduction

This compound is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, with high affinity for the M5 receptor as well.[1][2] It is a valuable tool in pharmacology and neuroscience for studying the roles of these receptors in various physiological and pathological processes. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable experimental results. This document outlines the solubility characteristics and provides standardized protocols for dissolving this compound in DMSO and ethanol, two common laboratory solvents.

Quantitative Solubility Data

The solubility of this compound in DMSO and ethanol has been determined by various suppliers. The following table summarizes the maximum recommended concentrations for preparing stock solutions.

SolventMaximum Concentration (Molar)Maximum Concentration (mg/mL)Notes
DMSO 100 mM[1][3]45.13 mg/mLMay require sonication to achieve higher concentrations.[2]
Ethanol 25 mM[1][3]11.28 mg/mL

Molecular Weight of this compound (as iodide salt): 451.33 g/mol

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended for higher concentrations)

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 45.13 mg of this compound.

  • Solvent Addition: Add the calculated amount of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes, or until the solid is completely dissolved.[2]

  • Storage:

    • For short-term storage (up to one month), store the stock solution at -20°C.[2][4]

    • For longer-term storage (up to 3-6 months), aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]

    • Before use, allow the solution to thaw completely and equilibrate to room temperature. Ensure no precipitate has formed upon thawing.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use weigh Weigh this compound Powder add_solvent Add DMSO or Ethanol weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex check Check for Particulates vortex->check sonicate Sonicate (if needed) check->sonicate Yes store Aliquot and Store at -20°C or -80°C check->store No sonicate->store thaw Thaw and Equilibrate to RT store->thaw use Use in Experiment thaw->use

Caption: Workflow for preparing and storing this compound stock solutions.

Protocol for Preparing a 25 mM Stock Solution of this compound in Ethanol

Materials:

  • This compound (solid powder)

  • Absolute or 95% Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound. To prepare 1 mL of a 25 mM stock solution, weigh 11.28 mg of this compound.

  • Solvent Addition: Add the calculated volume of ethanol to the vial. For the example above, add 1 mL of ethanol.

  • Dissolution: Cap the vial securely and vortex for 2-3 minutes, or until the powder is fully dissolved. Visual inspection should confirm a clear solution.

  • Storage:

    • Store the ethanolic stock solution at -20°C for up to one month.[4]

    • It is generally recommended to prepare fresh solutions if possible.[4]

    • Before use, thaw the solution and ensure it is free of any precipitate.

Signaling Pathway

This compound acts as a competitive antagonist at the M3 muscarinic receptor. It binds to the receptor, preventing the endogenous ligand, acetylcholine (ACh), from binding and activating the Gq/11 protein-coupled signaling cascade. This inhibition blocks the subsequent activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking downstream events like calcium mobilization and protein kinase C (PKC) activation.

G cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq/11 M3R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ACh Acetylcholine (ACh) ACh->M3R binds DAMP This compound DAMP->M3R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: this compound blocks the M3 muscarinic receptor signaling pathway.

Important Considerations

  • Solvent Purity: Always use high-purity, anhydrous solvents to prevent degradation of the compound and ensure reproducibility. DMSO is hygroscopic and should be handled accordingly.

  • Toxicity of Solvents: Both DMSO and ethanol can have effects on cells in culture.[5] It is crucial to include a vehicle control (culture medium with the same final concentration of the solvent) in all experiments to account for any solvent-induced effects. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid toxicity.

  • Solution Stability: While stock solutions can be stored frozen, their stability may vary. It is best practice to prepare fresh solutions for critical experiments or to validate the activity of stored solutions over time.[4] Avoid multiple freeze-thaw cycles.

  • Precipitation upon Dilution: When diluting concentrated stock solutions into aqueous buffers or culture media, the compound may precipitate. To minimize this, perform serial dilutions and add the stock solution to the aqueous medium while vortexing or mixing.

G cluster_considerations Experimental Design Considerations Solvent Choice of Solvent (DMSO vs. Ethanol) Solubility Higher Solubility in DMSO Solvent->Solubility influences Toxicity Potential for Cell Toxicity Solvent->Toxicity influences Concentration Stock Solution Concentration Precipitation Risk of Precipitation upon Dilution Concentration->Precipitation influences Dilution Working Concentration in Aqueous Media Dilution->Toxicity determines final Dilution->Precipitation can cause

Caption: Relationship between solvent choice, concentration, and experimental outcomes.

References

Application Notes and Protocols for the Use of 4-DAMP in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a particularly high affinity for the M3 subtype.[1] This property makes this compound an invaluable tool in pharmacological research for characterizing the M3 receptor, screening for novel M3-targeting compounds, and studying the physiological roles of this receptor subtype. Radioligand binding assays are a fundamental technique for investigating the interaction of ligands with their receptors. This document provides detailed application notes and protocols for the use of this compound in such assays.

The M3 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to the Gq family of G proteins. Upon activation by acetylcholine, the M3 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) is summarized in the table below. The data are presented as Ki (nM), which represents the inhibition constant and is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)Reference
M10.57[1]
M27.3[1]
M30.37[1]
M40.72[1]
M50.55[1]

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway of the M3 muscarinic receptor.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine ACh->M3R Agonist Four_DAMP This compound Four_DAMP->M3R Antagonist

Caption: M3 muscarinic receptor signaling pathway.

Experimental Protocols

This section provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the M3 muscarinic receptor. This protocol is adapted from general radioligand binding assay procedures and is intended to be performed using cell membranes from a cell line recombinantly expressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).[2] The radioligand used in this example is [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

Experimental Workflow Diagram

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Prepare Cell Membranes (e.g., from CHO-M3 cells) Incubation 4. Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radioligand Solution ([³H]NMS) Radioligand_Prep->Incubation Competitor_Prep 3. Prepare Competitor Solutions (this compound and Test Compounds) Competitor_Prep->Incubation Filtration 5. Separate Bound and Free Radioligand (Vacuum Filtration) Incubation->Filtration Scintillation 6. Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation Data_Analysis 7. Data Analysis (IC₅₀ and Ki Determination) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents
  • Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human M3 muscarinic receptor.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS)

  • Competitor: this compound

  • Non-specific Binding Control: Atropine (or another high-affinity muscarinic antagonist)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well Plates

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-treated with 0.5% polyethylenimine (PEI)

  • Scintillation Vials

  • Scintillation Cocktail

  • Vacuum Filtration Manifold

  • Liquid Scintillation Counter

Procedure

1. Membrane Preparation [3] a. Culture CHO-K1 cells expressing the human M3 muscarinic receptor to confluence. b. Harvest the cells and centrifuge at 500 x g for 5 minutes at 4°C. c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer. d. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. e. Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. f. Repeat the centrifugation step. g. Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay). h. Aliquot the membrane preparation and store at -80°C until use.

2. Assay Setup [2] a. On the day of the experiment, thaw the membrane preparation on ice. b. Prepare serial dilutions of this compound (or other test compounds) in assay buffer. The concentration range should typically span from 10^-12 M to 10^-5 M. c. Prepare the [3H]NMS solution in assay buffer at a concentration close to its Kd for the M3 receptor (typically around 0.5-1 nM). d. In a 96-well plate, set up the following in triplicate:

  • Total Binding: 50 µL of assay buffer + 50 µL of [3H]NMS solution + 100 µL of membrane suspension.
  • Non-specific Binding: 50 µL of a high concentration of atropine (e.g., 1 µM) + 50 µL of [3H]NMS solution + 100 µL of membrane suspension.
  • Competition Binding: 50 µL of each this compound dilution + 50 µL of [3H]NMS solution + 100 µL of membrane suspension.

3. Incubation [3] a. Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium. The optimal incubation time should be determined empirically.

4. Filtration [3] a. Pre-soak the glass fiber filters in 0.5% PEI for at least 30 minutes. b. Terminate the incubation by rapid vacuum filtration of the plate contents through the pre-soaked glass fiber filters using a vacuum manifold. c. Wash each well three times with 200 µL of ice-cold wash buffer.

5. Scintillation Counting a. Transfer the filters to scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Allow the vials to equilibrate in the dark for at least 4 hours. d. Measure the radioactivity in each vial using a liquid scintillation counter.

6. Data Analysis [4] a. Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM). b. Plot the percentage of specific binding of [3H]NMS against the logarithm of the concentration of this compound. c. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

  • [L] = concentration of the radioligand ([3H]NMS)
  • Kd = dissociation constant of the radioligand for the receptor

Conclusion

This compound is a powerful tool for the study of muscarinic receptors, particularly the M3 subtype. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in radioligand binding assays to investigate receptor pharmacology and facilitate drug discovery efforts. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for In Vivo Studies Using 4-DAMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of 4-DAMP (1,1-Dimethyl-4-diphenylacetoxypiperidinium iodide), a potent and selective antagonist of the M3 and M5 muscarinic acetylcholine receptors, for in vivo research. Detailed protocols, quantitative data summaries, and visual diagrams are included to facilitate experimental design and execution.

Overview of this compound

This compound is a quaternary ammonium compound that acts as a competitive antagonist at muscarinic acetylcholine receptors, with a high affinity for the M3 and M5 subtypes. Its positive charge limits its ability to cross the blood-brain barrier, making it a valuable tool for studying peripheral muscarinic receptor function. In vivo, this compound has been utilized to investigate the role of M3 receptors in various physiological processes, including smooth muscle contraction, glandular secretion, and inflammatory responses.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo application of this compound based on published studies.

Table 1: In Vivo Efficacy of this compound in an Allergic Rhinitis Model

Animal ModelAdministration RouteDosage RangeVehicleObserved Effects
Guinea PigIntranasal0.12 mg/kg, 0.6 mg/kgDimethyl sulfoxide (DMSO)Reduced nasal symptoms, decreased inflammatory cell infiltration, and inhibited mucus hypersecretion.

Table 2: General Dosage Guidelines for In Vivo Studies

Animal ModelAdministration RouteTypical Dosage Range
Rodents (general)Intraperitoneal (IP)0.1 - 1.0 mg/kg
Rodents (general)Intravenous (IV)0.05 - 0.5 mg/kg
Rodents (general)Oral Gavage (PO)1.0 - 10 mg/kg

Note: Optimal dosage should be determined empirically for each specific experimental model and research question.

Table 3: Recommended Vehicle Formulations for In Vivo Administration

Administration RouteVehicle CompositionNotes
IntranasalDimethyl sulfoxide (DMSO)Suitable for small volumes and direct application to the nasal mucosa.
Intraperitoneal (IP)Sterile Saline (0.9% NaCl) with a small percentage of a solubilizing agent (e.g., DMSO, Tween 80)Ensure the final concentration of the solubilizing agent is non-toxic. A common formulation is 5-10% DMSO in saline.
Intravenous (IV)Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)The compound should be fully dissolved to prevent embolism. A co-solvent system may be necessary for higher concentrations.
Oral Gavage (PO)Water, Saline, or a suspension in 0.5% methylcellulose or carboxymethylcelluloseThe choice of vehicle depends on the solubility of the compound.

Signaling Pathway

M3_Signaling_Pathway Acetylcholine Acetylcholine M3R M3R Acetylcholine->M3R Activates FourDAMP This compound (Antagonist) FourDAMP->M3R Blocks Gq Gq M3R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca Ca IP3->Ca Leads to PKC PKC DAG->PKC Activates Response Response Ca->Response PKC->Response

M3 Muscarinic Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Intranasal Administration of this compound in a Guinea Pig Model of Allergic Rhinitis

This protocol is adapted from a study investigating the effects of this compound on allergic rhinitis.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • Sterile saline (0.9% NaCl)

  • Male guinea pigs (300-350 g)

  • Micropipettes

Procedure:

  • Animal Model Induction:

    • Sensitize guinea pigs by intraperitoneal injection of 1 ml saline containing 1 mg OVA and 100 mg aluminum hydroxide on days 1 and 8.

    • From day 15 to 21, challenge the animals daily by intranasal instillation of 100 µl of 1% OVA in saline (50 µl per nostril).

  • Preparation of this compound Solution:

    • Dissolve this compound in DMSO to achieve the desired final concentration for a 20 µl administration volume per nostril. For a 0.6 mg/kg dose in a 350g guinea pig, this would be 0.21 mg of this compound.

  • Administration:

    • From day 22 to 35, administer 20 µl of the this compound solution intranasally to each nostril daily.

    • A control group should receive the vehicle (DMSO) only.

  • Assessment of Efficacy:

    • Monitor and score nasal symptoms (sneezing, nasal discharge, and nasal obstruction) at baseline and throughout the treatment period.

    • At the end of the study, collect nasal lavage fluid to measure inflammatory cell counts and cytokine levels.

    • Perform histological analysis of nasal mucosal tissue to assess inflammation and goblet cell hyperplasia.

Protocol 2: General Protocol for Intraperitoneal (IP) Administration of this compound in Mice

This is a general guideline for IP injection that can be adapted for this compound studies.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Solubilizing agent (e.g., DMSO, Tween 80) - if necessary

  • Mice (specify strain, age, and weight)

  • Sterile syringes (1 ml) and needles (25-27 gauge)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of a suitable solubilizing agent if it is not readily soluble in saline.

    • Bring the final volume up with sterile saline to the desired concentration. The final concentration of the co-solvent should be kept low (e.g., <10% for DMSO) to avoid toxicity.

    • Ensure the solution is sterile, for example, by filtering through a 0.22 µm syringe filter.

  • Animal Restraint:

    • Gently restrain the mouse by scruffing the neck and securing the tail.

  • Injection:

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly. The typical injection volume for a mouse is 0.1-0.2 ml.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals as required by the experimental design.

Experimental Workflow

Experimental_Workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment A Experimental Design (Hypothesis, Animal Model, Groups) B Ethical Approval (IACUC Protocol) A->B C Acclimatization of Animals B->C D Preparation of this compound Formulation C->D E Baseline Measurements C->E G Administration of this compound (or Vehicle Control) D->G F Randomization and Grouping E->F F->G H Post-Administration Monitoring and Data Collection G->H I Sample Collection (Blood, Tissues) H->I J Data Analysis (Statistical Tests) I->J K Interpretation of Results J->K L Conclusion and Reporting K->L

General In Vivo Experimental Workflow

Disclaimer: These protocols and application notes are intended for guidance and informational purposes only. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all applicable institutional and national guidelines for animal care and use.

Application Notes and Protocols for 4-DAMP in Smooth Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR).[1] This selectivity makes it an invaluable pharmacological tool for investigating the role of M3 receptors in smooth muscle physiology and pathophysiology. Smooth muscle tissues, found in various organ systems including the gastrointestinal tract, airways, and blood vessels, express both M2 and M3 muscarinic receptor subtypes, typically in an approximate 80% to 20% ratio, respectively.[2] While M2 receptors are more abundant, the M3 subtype is primarily responsible for initiating contraction through Gq protein coupling, leading to phosphoinositide hydrolysis and a subsequent increase in intracellular calcium.[3] this compound allows for the specific blockade of this M3-mediated pathway, enabling researchers to dissect the distinct contributions of M2 and M3 receptors to smooth muscle function.[3]

These application notes provide a comprehensive overview of the use of this compound in smooth muscle contraction assays, including its mechanism of action, detailed experimental protocols, and a summary of relevant pharmacological data.

Mechanism of Action

In smooth muscle, acetylcholine (ACh) released from parasympathetic nerves binds to both M2 and M3 muscarinic receptors on smooth muscle cells.[2]

  • M3 Receptor Pathway: The M3 receptor is coupled to the Gq/11 family of G proteins.[4] Upon activation, Gq stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[5] The elevated intracellular Ca2+ concentration leads to the activation of myosin light chain kinase (MLCK), which in turn phosphorylates the myosin light chain, initiating cross-bridge cycling and smooth muscle contraction.[5] DAG, along with Ca2+, activates protein kinase C (PKC), which can contribute to sustained contraction through various mechanisms, including the inhibition of myosin light chain phosphatase.[2]

  • M2 Receptor Pathway: The M2 receptor is coupled to Gi/o proteins.[4] Activation of M2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3] Since cAMP promotes smooth muscle relaxation (primarily through protein kinase A), the inhibition of its production by M2 receptors counteracts relaxation and can potentiate M3-mediated contractions.[3]

This compound acts as a competitive antagonist at the M3 receptor, preventing ACh from binding and initiating the contractile signaling cascade. Due to its significantly higher affinity for M3 over M2 receptors, it allows for the selective investigation of M3 receptor function.[1][3]

Signaling Pathway Diagram

G cluster_cell Smooth Muscle Cell cluster_M3 M3 Receptor Pathway cluster_M2 M2 Receptor Pathway ACh Acetylcholine (ACh) M3 M3 Receptor ACh->M3 M2 M2 Receptor ACh->M2 Gq Gq M3->Gq activates PLC PLCβ Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Contraction Ca2_release->Contraction initiates PKC->Contraction sustains Gi Gi M2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate Relaxation Relaxation cAMP->Relaxation promotes DAMP This compound DAMP->M3 blocks

Caption: Signaling pathways of M3 and M2 muscarinic receptors in smooth muscle contraction and the inhibitory action of this compound on the M3 pathway.

Quantitative Data Summary

The affinity of this compound for muscarinic receptors is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.[6] A higher pA2 value indicates a higher antagonist potency.[6] The following table summarizes pA2 values for this compound from various studies on smooth muscle tissues.

TissueSpeciesAgonistpA2 Value (Mean ± SEM)Reference
Ileum (Longitudinal Muscle)Mouse (M2-KO)Carbachol8.8[7]
Colon (Circular Muscle)HumanCarbachol9.41 ± 0.23[8]
Colon (Longitudinal Muscle)HumanCarbachol9.09 ± 0.16[8]
IleumGuinea PigCarbachol9.3[7]

Note: pA2 values can vary depending on the tissue, species, experimental conditions, and the agonist used.

Experimental Protocols

I. Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol describes a standard method for measuring isometric contractions of isolated smooth muscle strips in an organ bath, a common application for this compound.

Materials:

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Agonist (e.g., Carbachol, Acetylcholine)

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat trachea, human colon strips)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Sacrifice the animal according to approved ethical protocols.

    • Dissect the desired smooth muscle tissue and place it in cold, oxygenated Krebs-Henseleit solution.

    • Carefully clean the tissue of adhering fat and connective tissues.

    • Prepare smooth muscle strips of appropriate dimensions (e.g., 1-2 cm long, 2-3 mm wide).

    • Tie sutures to both ends of the tissue strip.

  • Mounting the Tissue:

    • Mount the tissue strip in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.

    • Apply an optimal resting tension to the tissue (this needs to be determined empirically for each tissue type, e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Generating a Control Agonist Concentration-Response Curve:

    • After equilibration, add the agonist (e.g., carbachol) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).

    • Allow the tissue to reach a stable contraction at each concentration before adding the next.

    • Record the contractile response at each concentration.

    • After the maximal response is achieved, wash the tissue repeatedly with fresh Krebs-Henseleit solution to allow it to return to baseline tension.

  • Incubation with this compound:

    • Introduce a known concentration of this compound into the organ bath.

    • Incubate the tissue with this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium to be reached.

  • Generating an Agonist Concentration-Response Curve in the Presence of this compound:

    • While the tissue is still in the presence of this compound, repeat the cumulative addition of the agonist as described in step 3.

    • Record the contractile responses.

  • Data Analysis (Schild Analysis):

    • Compare the agonist concentration-response curves in the absence and presence of this compound. A competitive antagonist like this compound should cause a parallel rightward shift of the curve without a significant change in the maximal response.[9]

    • Calculate the concentration ratio (CR) for each concentration of this compound used. The CR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting log(CR - 1) against the negative logarithm of the molar concentration of this compound.[9]

    • The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[9]

Experimental Workflow Diagram

G A Tissue Preparation (Dissection, Cleaning, Strips) B Mounting in Organ Bath (Krebs Solution, 37°C, Carbogen) A->B C Equilibration (Apply Resting Tension, Wash) B->C D Control Agonist CRC (Cumulative Addition) C->D E Washout D->E F Incubation with this compound E->F G Agonist CRC with this compound (Cumulative Addition) F->G H Data Analysis (Schild Plot, pA2 Calculation) G->H

References

Application Notes and Protocols for Calcium Imaging Experiments Using 4-DAMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, in calcium imaging experiments. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes for researchers investigating M3 receptor function and developing novel therapeutics targeting this pathway.

Introduction to this compound and M3 Receptor Signaling

The M3 muscarinic acetylcholine receptor, a member of the G-protein coupled receptor (GPCR) family, plays a crucial role in mediating a variety of physiological responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability. Upon activation by acetylcholine or a muscarinic agonist like carbachol, the M3 receptor couples to Gαq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular calcium concentration ([Ca²⁺]i) is a key signaling event that initiates a cascade of downstream cellular responses.[1]

This compound is a high-affinity, selective antagonist for the M3 muscarinic receptor.[2][3] By competitively binding to the M3 receptor, this compound prevents the binding of agonists and subsequent activation of the signaling cascade, thereby inhibiting the release of intracellular calcium. This makes this compound an invaluable pharmacological tool for isolating and studying M3 receptor-mediated calcium signaling pathways.

Quantitative Data: Inhibition of Carbachol-Induced Calcium Mobilization by this compound

The potency of this compound as an M3 receptor antagonist can be quantified by its ability to inhibit agonist-induced increases in intracellular calcium. The following tables summarize key quantitative parameters for this compound's inhibitory effects.

AntagonistAgonistCell/Tissue TypeParameterValueReference
This compoundCarbacholRat Parotid CellsIC₅₀ (Ca²⁺ Mobilization)4.3 nM[3]
This compoundCarbacholRat Parotid CellsKᵢ (IP₃ Accumulation)0.85 nM[3]
This compoundCarbacholHuman Colon Circular MusclepA₂9.41 ± 0.23[2]
This compoundCarbacholHuman Colon Longitudinal MusclepA₂9.09 ± 0.16[2]

Table 1: Inhibitory Potency of this compound on M3 Receptor-Mediated Responses. IC₅₀ represents the concentration of antagonist required to inhibit 50% of the maximal agonist response. Kᵢ is the inhibitor constant determined from Schild analysis of inositol trisphosphate accumulation. pA₂ is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the M3 muscarinic receptor signaling pathway leading to calcium mobilization and a typical experimental workflow for a calcium imaging experiment using this compound.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol M3R M3 Receptor Gq Gαq/11 M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_cytosol [Ca²⁺]i ↑ Ca_store->Ca_cytosol Release Carbachol Carbachol Carbachol->M3R Activates FourDAMP This compound FourDAMP->M3R Inhibits IP3->IP3R Binds Response Cellular Response Ca_cytosol->Response Triggers

Caption: M3 Muscarinic Receptor Signaling Pathway.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_treatment Treatment and Imaging cluster_analysis Data Analysis A Seed cells in a 96-well plate B Culture cells overnight A->B C Prepare Fluo-4 AM dye-loading solution B->C D Incubate cells with Fluo-4 AM C->D E Wash cells to remove excess dye D->E F Add this compound (antagonist) to relevant wells E->F G Incubate with this compound F->G H Add Carbachol (agonist) to all wells G->H I Measure fluorescence intensity (kinetic read) H->I J Calculate ΔF/F₀ I->J K Plot concentration-response curves J->K L Determine IC₅₀ of this compound K->L

Caption: Experimental Workflow for Calcium Imaging with this compound.

Experimental Protocols

This section provides a detailed methodology for conducting a calcium imaging experiment to assess the inhibitory effect of this compound on carbachol-induced calcium mobilization using the fluorescent calcium indicator Fluo-4 AM.

Materials and Reagents
  • Cell Line: A cell line endogenously or recombinantly expressing the M3 muscarinic receptor (e.g., HEK293, CHO, or a smooth muscle cell line).

  • This compound: 4-diphenylacetoxy-N-methylpiperidine methiodide.

  • Carbachol: Carbamoylcholine chloride.

  • Fluo-4 AM: Fluo-4 acetoxymethyl ester.

  • Pluronic F-127

  • Probenecid (optional)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capabilities and appropriate filters for Fluo-4 (Excitation: ~490 nm, Emission: ~525 nm).

Protocol: Fluo-4 AM No-Wash Calcium Mobilization Assay

This protocol is optimized for a homogeneous, no-wash assay format, which is well-suited for high-throughput screening.

1. Cell Preparation: a. Seed the M3-expressing cells into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium. b. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and formation of a monolayer.

2. Preparation of Reagents: a. This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in high-quality DMSO. b. Carbachol Stock Solution (10 mM): Dissolve carbachol in sterile water or HBSS. c. Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 50 µL of high-quality DMSO. d. 20% Pluronic F-127 Solution: Dissolve 200 mg of Pluronic F-127 in 1 mL of DMSO. e. Fluo-4 AM Dye-Loading Solution: Prepare this solution fresh. For a 96-well plate, mix 20 µL of 1 mM Fluo-4 AM stock solution and 10 µL of 20% Pluronic F-127 with 10 mL of HBSS. If using, add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.[4]

3. Dye Loading: a. Remove the growth medium from the cell plate. b. Add 100 µL of the Fluo-4 AM dye-loading solution to each well. c. Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark.

4. Antagonist and Agonist Addition and Fluorescence Measurement: a. Prepare serial dilutions of this compound in HBSS at concentrations 2X the final desired concentrations. b. Prepare a solution of carbachol in HBSS at a concentration that will elicit a near-maximal response (e.g., 2X the EC₈₀ concentration). c. Place the cell plate into the fluorescence microplate reader. d. Set the instrument to record a baseline fluorescence reading for 10-20 seconds. e. Program the instrument's injector to add 100 µL of the 2X this compound solutions to the appropriate wells (or HBSS for control wells). f. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for antagonist binding. g. Program the second injector to add 100 µL of the 2X carbachol solution to all wells. h. Immediately begin kinetic fluorescence measurements at Ex/Em = 490/525 nm, recording every 1-2 seconds for at least 60-120 seconds to capture the peak calcium response.[4]

5. Data Analysis: a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_max) after agonist addition. b. Normalize the response in each well to the response of the control wells (agonist only, no antagonist). c. Plot the normalized response as a function of the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.

Conclusion

This document provides a detailed guide for utilizing this compound in calcium imaging experiments to study M3 muscarinic receptor signaling. The provided protocols and quantitative data will aid researchers in designing and executing robust experiments to investigate the role of M3 receptors in various physiological and pathological processes and to screen for novel modulators of this important therapeutic target.

References

Application Notes and Protocols for Tritiated [³H]4-DAMP in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tritiated [³H]4-diphenylacetoxy-N-methylpiperidine methiodide, commonly known as [³H]4-DAMP, is a high-affinity radiolabeled antagonist for muscarinic acetylcholine receptors. It exhibits a notable selectivity for the M3 muscarinic receptor subtype, making it an invaluable tool in pharmacological research for characterizing M3 receptor distribution, density, and affinity in various tissues and cell lines.[1][2][3] Its use in receptor binding assays, such as saturation and competition studies, allows for the quantitative analysis of receptor-ligand interactions, which is crucial for drug discovery and development. Furthermore, its radioactive properties enable its use in receptor autoradiography to visualize the localization of M3 receptors in tissue sections.[4][5]

Data Presentation

The following tables summarize quantitative data for [³H]this compound binding to muscarinic receptors from various studies. These values are essential for experimental design and data interpretation.

Table 1: Binding Affinities (Kd) and Receptor Densities (Bmax) of [³H]this compound

Tissue/Cell LineReceptor Subtype(s)Kd (nM)Bmax (fmol/mg protein)Reference
Rat Brain Homogenates (Hippocampus, Cortex, Striatum, Thalamus)High-affinity sites (predominantly M3)< 145-152[2]
Rat Brain Homogenates (Hippocampus, Cortex, Striatum, Thalamus)Low-affinity sites (potentially M1)> 50263-929[2]
CHO cells transfected with M1, M3, M4, M5 receptorsM1, M3, M4, M5SubnanomolarNot Specified[6]
Human postmortem brain homogenatesNon-M2 muscarinic receptorsSubnanomolarNot Specified[6]

Table 2: Inhibition Constants (pKi) for Various Antagonists at the M3 Receptor using [³H]QNB

AntagonistpKiReference
This compound8.50[5]
Atropine8.66[5]
Pirenzepine (M1 selective)6.58[5]
AF-DX 116 (M2 selective)5.47[5]

Experimental Protocols

Detailed methodologies for key experiments using [³H]this compound are provided below.

Protocol 1: Saturation Binding Assay to Determine Kd and Bmax

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound in a given tissue or cell preparation.[7][8]

Materials:

  • Tissue homogenate or cell membrane preparation expressing muscarinic receptors.

  • [³H]this compound (stock solution of known specific activity).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding determinator: Atropine (1 µM final concentration) or another suitable muscarinic antagonist.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Microplate harvester.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates using standard procedures. Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of [³H]this compound in binding buffer. A typical concentration range would be 0.01 to 10 nM, spanning below and above the expected Kd.

    • For each concentration of [³H]this compound, set up triplicate wells for total binding and triplicate wells for non-specific binding.

    • The final assay volume is typically 200-250 µL.[9]

  • Incubation:

    • To the "total binding" wells, add 50 µL of the appropriate [³H]this compound dilution, 50 µL of binding buffer, and 100-150 µL of the membrane preparation (containing 50-100 µg of protein).[9]

    • To the "non-specific binding" wells, add 50 µL of the appropriate [³H]this compound dilution, 50 µL of atropine (to a final concentration of 1 µM), and 100-150 µL of the membrane preparation.

    • Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for 60-90 minutes to reach equilibrium.[9]

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a microplate harvester.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Quantification:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average non-specific binding CPM from the average total binding CPM for each [³H]this compound concentration.

    • Plot the specific binding (Y-axis) against the concentration of free [³H]this compound (X-axis).

    • Analyze the resulting saturation curve using non-linear regression analysis (e.g., using GraphPad Prism) to determine the Kd and Bmax values.[7][8]

Protocol 2: Competition Binding Assay to Determine Ki

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with [³H]this compound for binding to the receptor.

Materials:

  • Same as for the saturation binding assay.

  • Unlabeled test compound(s) of interest.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1.

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compound in binding buffer. The concentration range should be wide enough to generate a complete inhibition curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • The concentration of [³H]this compound should be kept constant, typically at or near its Kd value determined from the saturation binding assay.

    • Set up triplicate wells for total binding (no competitor), non-specific binding (with 1 µM atropine), and for each concentration of the test compound.

  • Incubation:

    • To the "total binding" wells, add 50 µL of [³H]this compound, 50 µL of binding buffer, and 100-150 µL of membrane preparation.

    • To the "non-specific binding" wells, add 50 µL of [³H]this compound, 50 µL of 1 µM atropine, and 100-150 µL of membrane preparation.

    • To the "competitor" wells, add 50 µL of [³H]this compound, 50 µL of the respective test compound dilution, and 100-150 µL of membrane preparation.

    • Incubate the plate as described in Protocol 1.

  • Termination, Filtration, and Quantification:

    • Follow the same procedure as in Protocol 1 for termination, filtration, and quantification of radioactivity.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis).

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]this compound used and Kd is the dissociation constant of [³H]this compound determined from the saturation assay.

Protocol 3: Receptor Autoradiography

This protocol outlines the steps for visualizing the distribution of muscarinic receptors in tissue sections using [³H]this compound.[4][10]

Materials:

  • Frozen tissue sections (10-20 µm thick) mounted on gelatin-coated microscope slides.

  • [³H]this compound.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Atropine (for non-specific binding).

  • Tritium-sensitive phosphor imaging plates or photographic emulsion.

  • Image analysis software.

Procedure:

  • Slide Preparation: Bring the frozen tissue sections to room temperature.

  • Pre-incubation: Pre-incubate the slides in incubation buffer for 15-20 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Incubate the slides in a solution containing [³H]this compound (typically 1-2 nM) in incubation buffer for 60-120 minutes at room temperature.

    • For determining non-specific binding, incubate an adjacent set of slides in the same [³H]this compound solution containing 1 µM atropine.

  • Washing:

    • Wash the slides in ice-cold wash buffer to remove unbound radioligand. Typically, this involves several short washes (e.g., 2 x 2 minutes).

    • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

  • Drying: Dry the slides rapidly under a stream of cool, dry air.

  • Exposure:

    • Appose the dried slides to a tritium-sensitive phosphor imaging plate or coat with photographic emulsion in a darkroom.

    • Expose in a light-tight cassette at 4°C for several weeks to months, depending on the specific activity of the radioligand and the receptor density.

  • Image Development and Analysis:

    • Develop the phosphor imaging plate or photographic emulsion according to the manufacturer's instructions.

    • Analyze the resulting autoradiograms using a suitable image analysis system to visualize and quantify the density and distribution of [³H]this compound binding sites.

Mandatory Visualization

// Nodes prep [label="Tissue/Cell\nMembrane Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; radioligand [label="[³H]this compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; competitor [label="Unlabeled Ligand\n(for Competition Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; total_binding [label="Total Binding Wells:\nMembranes + [³H]this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nsb [label="Non-Specific Binding Wells:\nMembranes + [³H]this compound\n+ excess unlabeled antagonist", fillcolor="#EA4335", fontcolor="#FFFFFF"]; comp_wells [label="Competition Wells:\nMembranes + [³H]this compound\n+ unlabeled competitor", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Incubation\n(to reach equilibrium)", fillcolor="#34A853", fontcolor="#FFFFFF"]; filtration [label="Rapid Filtration\n& Washing", fillcolor="#F1F3F4", fontcolor="#202124"]; counting [label="Liquid Scintillation\nCounting", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis\n(Kd, Bmax, Ki)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges prep -> total_binding; prep -> nsb; prep -> comp_wells; radioligand -> total_binding; radioligand -> nsb; radioligand -> comp_wells; competitor -> comp_wells; total_binding -> incubation; nsb -> incubation; comp_wells -> incubation; incubation -> filtration; filtration -> counting; counting -> analysis; }

Caption: Workflow for [³H]this compound receptor binding assays.

// Nodes ACh [label="Acetylcholine (ACh)", fillcolor="#F1F3F4", fontcolor="#202124"]; M3R [label="M3 Muscarinic Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca [label="↑ Intracellular Ca²⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; response [label="Cellular Responses\n(e.g., Smooth Muscle Contraction,\nGlandular Secretion)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ACh -> M3R [label="binds"]; M3R -> Gq [label="activates"]; Gq -> PLC [label="activates"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca; DAG -> PKC; Ca -> response; PKC -> response; }

Caption: M3 muscarinic receptor signaling pathway.[11][12][13][14]

References

Comparative Application of 4-DAMP Methiodide and 4-DAMP Mustard in Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of the applications and experimental protocols for two critical pharmacological tools in muscarinic acetylcholine receptor (mAChR) research: 4-DAMP methiodide and this compound mustard. Understanding the distinct properties and appropriate uses of these compounds is essential for the accurate investigation of mAChR function and the development of novel therapeutics targeting these receptors.

Introduction: Two Tools for Targeting Muscarinic Receptors

This compound methiodide and this compound mustard are both potent antagonists of muscarinic receptors, yet they differ fundamentally in their mechanism of action and, consequently, their experimental applications.

  • This compound Methiodide (4-Diphenylacetoxy-N-methylpiperidine methiodide) is a potent, selective, and reversible competitive antagonist of M3 and M5 muscarinic receptors.[1][2] Its reversible nature allows for the study of receptor function through competitive binding assays and the characterization of agonist-antagonist interactions.

  • This compound Mustard (N-(2-chloroethyl)-4-piperidinyl diphenylacetate) is a derivative of this compound that acts as an irreversible antagonist.[3] At neutral pH, it spontaneously forms a reactive aziridinium ion that covalently binds to muscarinic receptors, leading to their permanent inactivation.[3] This property makes it an invaluable tool for selectively and irreversibly blocking specific receptor populations to unmask the function of other subtypes.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound methiodide and the active aziridinium ion of this compound mustard for the five muscarinic receptor subtypes (M1-M5).

CompoundParameterM1M2M3M4M5
This compound Methiodide pKi~8.7[4]~6.8[2]9.3[1]N/A8.9[1]
This compound Mustard (aziridinium ion) KD (nM)~7[3]43[3]7.2[3]~7[3]~7[3]

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

Both this compound methiodide and this compound mustard are frequently used to investigate the M3 receptor subtype. The M3 receptor is coupled to Gq/11 proteins, and its activation leads to the stimulation of Phospholipase C (PLC).[5] This initiates a signaling cascade resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[5][6]

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca Ca²⁺ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Cellular_Response Leads to PKC->Cellular_Response Leads to Acetylcholine Acetylcholine Acetylcholine->M3R Binds

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow: Reversible vs. Irreversible Antagonism

The choice between this compound methiodide and this compound mustard dictates the experimental design.

Experimental_Workflow cluster_4DAMP_Methiodide This compound Methiodide (Reversible) cluster_4DAMP_Mustard This compound Mustard (Irreversible) M_Start Prepare Tissue/Cells M_Incubate Incubate with this compound Methiodide & Agonist M_Start->M_Incubate M_Measure Measure Response (e.g., Contraction, Signaling) M_Incubate->M_Measure M_Washout Washout M_Measure->M_Washout M_Recovery Measure Recovery of Agonist Response M_Washout->M_Recovery Mu_Start Prepare Tissue/Cells Mu_Incubate Incubate with this compound Mustard Mu_Start->Mu_Incubate Mu_Washout Washout Unbound Mustard Mu_Incubate->Mu_Washout Mu_Agonist Apply Agonist to Probe Remaining Receptors Mu_Washout->Mu_Agonist Mu_Measure Measure Response Mu_Agonist->Mu_Measure Logical_Relationship Start Start: Investigate Muscarinic Receptor Function Question1 Is the goal to study reversible receptor interactions (e.g., affinity, potency)? Start->Question1 Use_Methiodide Use this compound Methiodide Question1->Use_Methiodide Yes Question2 Is the goal to isolate and study the function of a specific receptor subtype by eliminating others? Question1->Question2 No Methiodide_App Applications: - Schild Analysis (pA2) - Competitive Binding Assays - Characterizing Agonist Potency Use_Methiodide->Methiodide_App Use_Mustard Use this compound Mustard Question2->Use_Mustard Yes Mustard_App Applications: - Selective Inactivation of M3/non-M2 Receptors - Unmasking M2 Receptor Function - Receptor Reserve Studies Use_Mustard->Mustard_App

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-DAMP Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using 4-DAMP (4-Diphenylacetoxy-N-methylpiperidine methiodide), a selective M3 muscarinic acetylcholine receptor antagonist, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the M3 subtype of muscarinic acetylcholine receptors (mAChRs).[1] Its primary mechanism involves competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to M3 receptors.[2][3] This inhibition prevents the activation of downstream signaling pathways.[4]

Q2: What cellular processes are regulated by the M3 receptor?

A2: M3 receptors are G-protein coupled receptors that, upon activation by acetylcholine, primarily couple to Gq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events regulate a variety of cellular processes, including smooth muscle contraction, glandular secretion, and cell proliferation.[4][5]

Q3: What are the common applications of this compound in cell culture?

A3: In a cell culture context, this compound is frequently used to:

  • Investigate the role of M3 receptors in cell signaling and function.

  • Inhibit the proliferation of cancer cell lines that overexpress M3 receptors, such as certain types of lung and colon cancer.[5]

  • Study the effects of M3 receptor blockade on secretion, contraction, or other physiological responses in primary cell cultures or cell lines.

Q4: What is a typical effective concentration range for this compound in cell culture?

A4: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. However, a common starting point for dose-response experiments is a range from 1 nM to 10 µM. For instance, in studies with H82 lung cancer cells, this compound has been shown to inhibit cell proliferation in a concentration-dependent manner between 10⁻⁹ M and 10⁻⁵ M.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols and Data

Determining the Optimal this compound Concentration

A crucial first step is to determine the optimal, non-toxic concentration of this compound for your specific cell line. This is typically achieved by performing a dose-response experiment and assessing cell viability.

Protocol: Dose-Response and Cytotoxicity Assay using MTT

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound and identify a suitable concentration range for your experiments.[6]

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., in sterile water or DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Preparation of this compound Dilutions: Prepare a series of this compound dilutions in complete culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 1 nM to 100 µM) to identify the active range.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO).

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[7]

Data Presentation

Table 1: Example Dose-Response Data for this compound on H82 Lung Cancer Cells

This compound Concentration (M)Cell Viability (%)
1 x 10⁻⁹98 ± 4
1 x 10⁻⁸92 ± 5
1 x 10⁻⁷75 ± 6
1 x 10⁻⁶48 ± 7
1 x 10⁻⁵21 ± 5

Note: This is example data based on published findings and should be empirically determined for your specific experimental setup.[5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound 1. Cell line does not express M3 receptors. 2. Concentration of this compound is too low. 3. Degradation of this compound.1. Confirm M3 receptor expression via RT-PCR, Western blot, or immunofluorescence. 2. Perform a dose-response experiment with a wider and higher concentration range. 3. Prepare fresh this compound solutions for each experiment. Check the manufacturer's recommendations for storage and stability.
High cell death even at low concentrations 1. Cell line is highly sensitive to this compound. 2. Off-target effects. 3. Solvent toxicity.1. Use a lower concentration range in your dose-response experiments. 2. Investigate the expression of other muscarinic receptor subtypes and potential off-target interactions. 3. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%).
Inconsistent results between experiments 1. Variability in cell density or health. 2. Inconsistent this compound dilutions. 3. Fluctuations in incubator conditions.1. Maintain consistent cell seeding densities and use cells at a similar passage number. 2. Prepare fresh serial dilutions for each experiment and ensure thorough mixing. 3. Ensure stable temperature, CO2, and humidity levels in your incubator.
Precipitation of this compound in culture medium 1. Poor solubility of this compound at the tested concentration. 2. Interaction with media components.1. Consult the manufacturer's data sheet for solubility information. Consider using a different solvent for the stock solution. 2. Test the solubility of this compound in your specific cell culture medium before adding it to the cells.[8]

Visualizing Key Processes

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Proliferation, Secretion) Ca2->CellularResponse PKC->CellularResponse ACh Acetylcholine (ACh) ACh->M3R Activates FourDAMP This compound FourDAMP->M3R Inhibits Workflow_Optimization start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat cells with this compound and vehicle control prepare_dilutions->treat_cells incubate Incubate for desired duration (24-72h) treat_cells->incubate mtt_assay Perform MTT assay for cell viability incubate->mtt_assay read_plate Measure absorbance at 570 nm mtt_assay->read_plate analyze Analyze data and plot dose-response curve read_plate->analyze determine_ic50 Determine IC50 and optimal concentration range analyze->determine_ic50 end End determine_ic50->end

References

Technical Support Center: 4-DAMP Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 4-DAMP radioligand binding assay. The information is designed to assist in optimizing experiments, resolving common issues, and ensuring the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during a this compound radioligand binding assay in a question-and-answer format.

Q1: Why is my non-specific binding (NSB) excessively high?

High non-specific binding can obscure the specific binding signal, leading to inaccurate results. Several factors can contribute to this issue:

  • Radioligand Concentration Too High: Using a concentration of [³H]this compound significantly above its dissociation constant (Kd) can lead to increased binding to non-receptor sites.[1][2]

  • Insufficient Washing: Inadequate washing of the filters after filtration fails to remove all unbound radioligand.

  • Hydrophobic Interactions: The radioligand may be sticking to filters, tubes, or other surfaces.[1]

  • Inappropriate Blocking Agent: The blocking agent used to pre-treat filters may not be effective.

Troubleshooting Steps:

  • Optimize Radioligand Concentration: Perform a saturation binding experiment to determine the Kd and use a concentration of [³H]this compound at or near the Kd for competition assays.[3]

  • Increase Wash Steps: Increase the number and/or volume of washes with ice-cold wash buffer immediately after filtration.

  • Pre-treat Filters: Pre-soak filters in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.[4]

  • Include BSA in Buffer: Adding Bovine Serum Albumin (BSA) to the assay buffer can help to reduce non-specific binding to tube surfaces.[1]

Q2: My specific binding signal is too low. What are the possible causes?

A weak or absent specific binding signal can be due to several experimental factors:

  • Low Receptor Expression: The tissue or cells being used may have a low density of the target muscarinic M3 receptor.

  • Inactive Receptor: Improper membrane preparation or storage can lead to denaturation or degradation of the receptor.

  • Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal for binding.

  • Degraded Radioligand: The [³H]this compound may have degraded over time, reducing its binding affinity.

Troubleshooting Steps:

  • Increase Protein Concentration: Gradually increase the amount of membrane protein per well to see if the specific binding signal increases.[5] However, be aware that excessively high protein can also increase non-specific binding.[5]

  • Verify Membrane Preparation: Ensure that membrane preparation was performed correctly and that protease inhibitors were included.[4] Store membranes at -80°C in appropriate cryoprotectant.[4]

  • Optimize Incubation Time and Temperature: Conduct kinetic experiments (association and dissociation) to determine the optimal incubation time to reach equilibrium.[1][6] Test a range of temperatures (e.g., 25°C, 30°C, 37°C) to find the optimal condition.

  • Check Radioligand Quality: Verify the age and storage conditions of your radioligand. If in doubt, purchase a fresh batch.

Q3: How do I differentiate between M3 and M1 muscarinic receptor binding of this compound?

[³H]this compound has a high affinity for the M3 receptor but can also bind to the M1 receptor with lower affinity, which can confound results.[7]

Strategies for Receptor Subtype Selectivity:

  • Use a Selective Competitor: Include a selective M1 antagonist, such as pirenzepine, in the assay to block binding to M1 receptors, thereby isolating the M3-specific signal.

  • Use a Lower Concentration of [³H]this compound: By using a concentration of [³H]this compound that is well below the Kd for M1 receptors but still sufficient to bind to the high-affinity M3 receptors, you can minimize binding to M1 sites.

  • Use a Cell Line with Specific Receptor Expression: Utilize a cell line known to express only the M3 receptor subtype for initial assay validation and characterization.

Q4: My competition curve is shallow or has a Hill slope not equal to 1. What does this indicate?

An ideal competition curve has a Hill slope of approximately 1.0. Deviations from this can suggest:

  • Presence of Multiple Binding Sites: The competing ligand may be binding to more than one receptor subtype with different affinities.

  • Allosteric Interactions: The competitor might be binding to a site on the receptor that is different from the radioligand binding site, modulating its affinity.

  • Assay Artifacts: Issues such as radioligand depletion or failure to reach equilibrium can distort the shape of the curve.

Troubleshooting Steps:

  • Analyze with a Two-Site Model: Use a non-linear regression program to fit the data to a two-site binding model to determine the respective affinities and proportions of each site.

  • Ensure Equilibrium: Increase the incubation time to ensure the binding reaction has reached equilibrium.

  • Check Radioligand Depletion: Ensure that the total amount of radioligand bound is less than 10% of the total amount added to avoid ligand depletion.[3]

Experimental Protocols

Membrane Preparation from Cells or Tissues

This protocol describes the preparation of cell membranes for use in the this compound binding assay.

  • Homogenization: Homogenize cells or tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[4]

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.[4]

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.[4]

  • Washing: Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation step.[4]

  • Final Resuspension and Storage: Resuspend the final membrane pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.[4]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[4]

Saturation Binding Assay

This assay is performed to determine the receptor density (Bmax) and the dissociation constant (Kd) of [³H]this compound.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of [³H]this compound.

  • Add Components:

    • Total Binding: Add assay buffer, membrane suspension (e.g., 50-100 µg protein), and increasing concentrations of [³H]this compound.

    • Non-Specific Binding: Add assay buffer, membrane suspension, a saturating concentration of an unlabeled competitor (e.g., 10 µM atropine), and increasing concentrations of [³H]this compound.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[4]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus the concentration of [³H]this compound and fit the data using non-linear regression to determine Bmax and Kd.

Competition Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for the receptor.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the competing test compound.

  • Add Components:

    • Total Binding: Add assay buffer, membrane suspension, and a fixed concentration of [³H]this compound (typically at its Kd).

    • Non-Specific Binding: Add assay buffer, membrane suspension, a saturating concentration of a standard unlabeled ligand (e.g., 10 µM atropine), and the fixed concentration of [³H]this compound.

    • Competition: Add assay buffer, membrane suspension, increasing concentrations of the test compound, and the fixed concentration of [³H]this compound.

  • Incubation, Filtration, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Data Presentation

Table 1: Representative Saturation Binding Data

[³H]this compound (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
0.155050500
0.21050100950
0.522002501950
1.038005003300
2.0550010004500
5.0750025005000
10.0850050003500
20.0900080001000

Table 2: Representative Competition Binding Data

Competitor Conc. (log M)% Specific Binding
-10100.0
-9.598.5
-9.095.2
-8.580.1
-8.050.3
-7.519.8
-7.05.5
-6.51.2
-6.00.5

Visualizations

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Cells or Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Store Store at -80°C Wash->Store ProteinAssay Protein Quantification Store->ProteinAssay Setup Assay Plate Setup (Total, NSB, Competition) ProteinAssay->Setup Incubate Incubation (Membranes, Radioligand, Competitor) Setup->Incubate Filter Filtration Incubate->Filter WashFilter Wash Filters Filter->WashFilter Count Scintillation Counting WashFilter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Data Calculate->Plot Fit Non-linear Regression (Determine IC50, Kd, Bmax) Plot->Fit Ki Calculate Ki (Cheng-Prusoff) Fit->Ki

Caption: Workflow for a this compound radioligand binding assay.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates Response Cellular Response (e.g., smooth muscle contraction) PKC->Response Leads to Acetylcholine Acetylcholine or This compound (Antagonist) Acetylcholine->M3R Binds to

Caption: Simplified M3 muscarinic receptor signaling pathway.

Troubleshooting_Logic Start Problem Encountered HighNSB High Non-Specific Binding? Start->HighNSB LowSignal Low Specific Binding? HighNSB->LowSignal No Sol_HighNSB1 Optimize Radioligand Concentration HighNSB->Sol_HighNSB1 Yes ShallowCurve Shallow Competition Curve? LowSignal->ShallowCurve No Sol_LowSignal1 Increase Protein Concentration LowSignal->Sol_LowSignal1 Yes Sol_ShallowCurve1 Analyze with Two-Site Model ShallowCurve->Sol_ShallowCurve1 Yes End Problem Resolved ShallowCurve->End No Sol_HighNSB2 Increase Wash Steps Sol_HighNSB1->Sol_HighNSB2 Sol_HighNSB3 Pre-treat Filters (PEI) Sol_HighNSB2->Sol_HighNSB3 Sol_HighNSB3->End Sol_LowSignal2 Verify Membrane Preparation & Storage Sol_LowSignal1->Sol_LowSignal2 Sol_LowSignal3 Optimize Incubation Time & Temperature Sol_LowSignal2->Sol_LowSignal3 Sol_LowSignal3->End Sol_ShallowCurve2 Ensure Equilibrium (Increase Incubation Time) Sol_ShallowCurve1->Sol_ShallowCurve2 Sol_ShallowCurve3 Check for Radioligand Depletion Sol_ShallowCurve2->Sol_ShallowCurve3 Sol_ShallowCurve3->End

Caption: Troubleshooting decision tree for this compound binding assays.

References

4-DAMP stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-DAMP (4-Diphenylacetoxy-N-methylpiperidine methiodide). This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (M3-mAChR), with a high affinity for this receptor subtype (pKi ≈ 9.3).[1] It also exhibits a high affinity for the M5 receptor subtype.[1] By blocking the M3 receptor, this compound inhibits the signaling pathways typically initiated by the binding of the endogenous agonist, acetylcholine.

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound is stable for years when stored at -20°C.[2] Some suppliers recommend storage at room temperature or 2-8°C, so it is always best to consult the product-specific datasheet.[3] For long-term storage, -20°C is the most consistently recommended temperature.

Q3: How should I prepare and store this compound solutions?

A3: this compound is soluble in DMSO and ethanol.[2] For stock solutions, it is recommended to dissolve this compound in DMSO.[3][4][5] Following reconstitution, it is best to aliquot the solution and store it at -20°C.[6] Stock solutions in DMSO are generally stable for up to one to three months when stored at -20°C.[4][6] Some sources suggest that for optimal results, solutions should be prepared and used on the same day if possible.[4]

Stability and Storage Conditions Summary

FormStorage TemperatureStabilityRecommended Solvent(s)
Solid -20°C≥ 4 years[2]N/A
Room TemperatureStable for ambient shipping[3][4]N/A
2-8°CAs per some supplier recommendationsN/A
Solution -20°CUp to 1-3 months[4][6]DMSO[3][4][5], Ethanol[2]
-80°CUp to 6 months[7]DMSO

Troubleshooting Guide

Issue 1: Precipitation of this compound in aqueous solutions.

  • Cause: this compound has limited solubility in aqueous buffers. Adding a high concentration of a DMSO stock solution directly into an aqueous buffer can cause the compound to precipitate out.

  • Solution:

    • Use a co-solvent: For in vivo studies, a co-solvent system can be used. For example, a stock solution in DMSO can be further diluted in a mixture of PEG300, Tween80, and ddH2O.[5]

    • Lower the final concentration: Ensure the final concentration of this compound in your aqueous experimental buffer is below its solubility limit.

    • Check for DMSO effects: When using DMSO, be mindful of its potential effects on your experimental system. Always include a vehicle control with the same final concentration of DMSO. Moisture-absorbing DMSO can reduce solubility, so it is recommended to use fresh, high-quality DMSO.[5]

    • Equilibrate to room temperature: Before use, ensure that any frozen stock solutions are fully equilibrated to room temperature and that no precipitate is visible.[4]

Issue 2: Inconsistent or unexpected experimental results.

  • Cause 1: Compound degradation. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to degradation of this compound.

    • Solution: Aliquot stock solutions upon preparation to minimize freeze-thaw cycles.[6] Always store solutions at the recommended temperature (-20°C or -80°C) and for no longer than the recommended duration.[4][6][7]

  • Cause 2: Receptor subtype specificity. While this compound is highly selective for the M3 receptor, it also has a high affinity for the M5 receptor.[1] Depending on the expression profile of muscarinic receptors in your system, effects may not be solely due to M3 receptor antagonism.

    • Solution: Use a panel of muscarinic receptor antagonists with different selectivity profiles to confirm the involvement of the M3 receptor.

  • Cause 3: Incorrect concentration. The effective concentration of this compound can vary significantly between different experimental systems.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific in vitro or in vivo model. A typical in vitro concentration for blocking M3 receptors is around 10⁻⁶ M (1 µM).[8]

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Use

  • Warm the vial: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Prepare the solvent: Use anhydrous, high-quality DMSO.

  • Dissolve the compound: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution.

  • Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding tubes. Store the aliquots at -20°C for up to 3 months or -80°C for up to 6 months.[6][7]

  • Working solution preparation: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your experimental buffer. Ensure the final DMSO concentration is consistent across all experimental conditions and vehicle controls.

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

The primary signaling pathway activated by the M3 muscarinic receptor involves the Gq protein, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This compound, as an antagonist, blocks the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire cascade.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq protein M3R->Gq Activates FourDAMP This compound FourDAMP->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M3 Muscarinic Receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on an M3 receptor-mediated cellular response.

Experimental_Workflow prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) treatment Pre-incubate with this compound or Vehicle Control prep->treatment culture Culture Cells Expressing M3 Receptors plating Plate Cells in Assay Plate culture->plating plating->treatment stimulation Stimulate with Muscarinic Agonist (e.g., Acetylcholine) treatment->stimulation assay Measure Cellular Response (e.g., Calcium Flux, IP1 Accumulation) stimulation->assay analysis Data Analysis (Dose-Response Curve) assay->analysis

Caption: A generalized experimental workflow for an in vitro this compound study.

References

Technical Support Center: 4-DAMP & Muscarinic Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding in experiments utilizing the M3-selective muscarinic antagonist, 4-DAMP (4-Diphenylacetoxy-N-methylpiperidine methiodide).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in research?

A1: this compound is a potent and selective antagonist for the M3 muscarinic acetylcholine receptor (mAChR).[1] It is widely used in research to study the physiological and pharmacological roles of the M3 receptor subtype in various tissues. While it shows high affinity for the M3 receptor, it's important to note that it also binds with high affinity to M1, M4, and M5 receptors, and with lower affinity to the M2 receptor. It is frequently used in radioligand binding assays to characterize the M3 receptor and to screen for novel compounds targeting this receptor.

Q2: What is non-specific binding (NSB) and why is it a concern in my this compound experiments?

A2: Non-specific binding refers to the binding of a radiolabeled ligand, such as [3H]-4-DAMP, to sites other than the intended receptor of interest. This can include binding to other proteins, lipids, plasticware, and filters. High non-specific binding can obscure the specific binding signal to the target receptor, leading to an underestimation of receptor density (Bmax) and an inaccurate determination of ligand affinity (Kd or Ki). In the context of this compound, which has high affinity for multiple muscarinic subtypes, understanding and minimizing NSB is crucial for accurately characterizing its interaction with the M3 receptor.

Q3: What are the common causes of high non-specific binding?

A3: Several factors can contribute to high non-specific binding in your this compound assay:

  • Ligand Properties: Highly lipophilic (fat-soluble) ligands tend to exhibit higher non-specific binding by partitioning into cell membranes.

  • Inappropriate Buffer Conditions: Suboptimal pH, low ionic strength, or the absence of appropriate blocking agents in the assay buffer can promote non-specific interactions.

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on your assay components (membranes, plates, filters) with proteins like bovine serum albumin (BSA) can lead to high background signal.

  • Excessive Radioligand Concentration: Using a concentration of [3H]-4-DAMP that is too high can lead to increased non-specific binding.

  • Inadequate Washing: Insufficient or ineffective washing steps after incubation can fail to remove unbound and non-specifically bound radioligand.

  • Filter Type: The material of the filter used in filtration assays can significantly impact the level of non-specific binding.

Q4: How do I experimentally determine non-specific binding in my this compound assay?

A4: Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a saturating concentration of an unlabeled competitor that targets the same receptor. For a [3H]-4-DAMP binding assay, this is typically done by adding a high concentration (usually 100- to 1000-fold higher than the Kd of the unlabeled ligand) of a non-radioactive muscarinic antagonist, such as atropine or even unlabeled this compound itself. At this high concentration, the unlabeled ligand will occupy virtually all the specific muscarinic receptor sites, so any remaining bound [3H]-4-DAMP is considered non-specific.

Specific Binding = Total Binding - Non-Specific Binding

Data Presentation

Table 1: Binding Affinities (Ki) of this compound for Human Muscarinic Receptor Subtypes

This table summarizes the inhibitory constants (Ki) of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

Receptor SubtypeKi (nM)
M10.57
M27.3
M30.37
M40.72
M50.55

Data sourced from Sigma-Aldrich product information for this compound.

Experimental Protocols

Detailed Methodology for a [3H]-4-DAMP Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay using [3H]-4-DAMP with cell membranes expressing muscarinic receptors. Optimization of specific parameters (e.g., protein concentration, incubation time) is recommended for each experimental system.

1. Membrane Preparation: a. Homogenize cells or tissues expressing the target muscarinic receptor in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). b. Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris. c. Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes. d. Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation step. e. Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Store membrane aliquots at -80°C.

2. Radioligand Binding Assay (96-well plate format): a. Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). b. Plate Setup:

  • Total Binding: Add assay buffer, [3H]-4-DAMP (at a concentration near its Kd for the target receptor, e.g., 0.2 nM for M3[2]), and the membrane preparation to designated wells.
  • Non-Specific Binding: Add a saturating concentration of an unlabeled muscarinic antagonist (e.g., 1 µM atropine), [3H]-4-DAMP, and the membrane preparation to separate wells.
  • Competition Binding: Add various concentrations of your test compound, [3H]-4-DAMP, and the membrane preparation to the remaining wells. c. Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Washing: a. Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. b. Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

4. Scintillation Counting: a. Dry the filter mat completely. b. Place the dried filters into scintillation vials or a compatible plate. c. Add scintillation cocktail to each vial/well. d. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

5. Data Analysis: a. Calculate specific binding by subtracting the average CPM from the non-specific binding wells from the CPM of all other wells. b. For competition assays, plot the specific binding as a function of the log concentration of the test compound. c. Use non-linear regression analysis to determine the IC50 of the test compound and subsequently calculate its Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

cluster_binding Competitive Binding at M3 Receptor cluster_ligands cluster_effect Downstream Signaling M3 M3 Muscarinic Receptor Gq_protein Gq/11 Activation M3->Gq_protein Ligand Test Ligand Ligand->M3 Binds to orthosteric site DAMP This compound DAMP->M3 Competes for same site PLC PLC Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release

Caption: Competitive binding of a test ligand and this compound to the M3 muscarinic receptor.

cluster_workflow Troubleshooting High Non-Specific Binding start High Non-Specific Binding Observed check_washing Optimize Washing Steps (Increase volume/number of washes) start->check_washing check_blocking Optimize Blocking Agent (e.g., increase BSA concentration) check_washing->check_blocking Still High end_success Non-Specific Binding Minimized check_washing->end_success Resolved check_buffer Optimize Assay Buffer (Adjust pH, ionic strength) check_blocking->check_buffer Still High check_blocking->end_success Resolved check_ligand Reduce Radioligand Concentration check_buffer->check_ligand Still High check_buffer->end_success Resolved check_filters Test Different Filter Types check_ligand->check_filters Still High check_ligand->end_success Resolved check_filters->end_success Resolved end_fail Consult Further Technical Support check_filters->end_fail Still High

Caption: A logical workflow for troubleshooting high non-specific binding in this compound assays.

Troubleshooting Guide

Problem: High Non-Specific Binding (NSB > 30% of Total Binding)

Potential Cause Recommended Solution Expected Outcome
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of ice-cold wash buffer used for each wash. Ensure rapid and efficient filtration.Reduction in background counts in all wells, leading to a lower NSB value.
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. Test different blocking agents (e.g., non-fat dry milk, if compatible with your assay). Pre-treat filters and/or assay plates with a blocking solution.Decreased binding of the radioligand to the filters and plate surfaces, thus lowering NSB.
Suboptimal Buffer Composition Optimize the pH of the assay buffer to ensure it is optimal for specific receptor binding. Increase the ionic strength of the buffer by adding NaCl (e.g., 100-150 mM) to reduce electrostatic interactions.Reduced non-specific interactions of the radioligand with charged molecules and surfaces.
High Radioligand Concentration Perform a saturation binding experiment to determine the Kd of [3H]-4-DAMP for your specific receptor preparation. In subsequent competition assays, use a [3H]-4-DAMP concentration at or below the Kd value.Lowering the radioligand concentration will proportionally decrease non-specific binding.
Ligand Sticking to Plasticware Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer. Use low-protein-binding microplates and pipette tips.Reduced loss of ligand to plastic surfaces and minimized non-specific interactions.
Filter-Related Issues Test different types of filter mats (e.g., different pore sizes or materials). Ensure that the filters are adequately pre-soaked in a solution like 0.5% PEI.Different filter materials have varying propensities for non-specific binding; finding an optimal filter can significantly reduce NSB.

References

issues with 4-DAMP solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with 4-DAMP (4-Diphenylacetoxy-N-methylpiperidine methiodide) in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a potent and selective antagonist for the M3 muscarinic acetylcholine receptor (mAChR)[1][2]. It also exhibits high affinity for the M5 receptor subtype[3][4]. Due to its selectivity, it is widely used in research to study the physiological and pathological roles of the M3 receptor, which is involved in processes like smooth muscle contraction, glandular secretion, and neurotransmission[3][5][6].

Q2: What is the general solubility of this compound?

This compound is a white to beige powder[1]. Its solubility is limited in aqueous solutions but significantly higher in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. The compound is also noted to be hygroscopic, meaning it can absorb moisture from the air, which can affect its stability and handling[2][7].

Q3: Why am I seeing a precipitate when I dilute my this compound stock solution into my aqueous buffer (e.g., PBS)?

This is a common issue that typically occurs when a concentrated stock of this compound, usually prepared in DMSO, is diluted into an aqueous buffer like Phosphate-Buffered Saline (PBS). The precipitate is the this compound crashing out of solution because it has much lower solubility in water-based buffers compared to DMSO[8]. This can be exacerbated by factors like the concentration of the stock solution, the final concentration in the buffer, the temperature, and the specific composition of the buffer[9][10].

Q4: What are the optimal storage conditions for this compound powder and stock solutions?

  • Powder: this compound powder should be stored at room temperature[2][11].

  • Stock Solutions: Once reconstituted (e.g., in DMSO), it is recommended to prepare aliquots and store them frozen. Stock solutions are generally stable for up to one month at -20°C or up to six months at -80°C[12][13]. Avoid repeated freeze-thaw cycles, as this can promote protein denaturation and precipitation[9].

Troubleshooting Guide

Issue: Precipitate Forms Immediately Upon Dilution in Aqueous Buffer

Cause: The primary cause is the low solubility of this compound in aqueous solutions. When a high-concentration DMSO stock is rapidly diluted, the local concentration of this compound exceeds its solubility limit in the mixed solvent system, causing it to precipitate.

Solutions:

  • Use a Two-Step Dilution: Instead of adding the DMSO stock directly to the full volume of your aqueous buffer, first dilute the stock into a smaller volume of buffer while vortexing or stirring vigorously. Then, add this intermediate solution to the remaining buffer volume.

  • Warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes help increase solubility[12]. However, be mindful of the thermal stability of other components in your experimental system.

  • Lower the Final Concentration: If possible, work with a lower final concentration of this compound in your experiment. Check if a lower dose still yields the desired biological effect.

  • Optimize the Stock Concentration: Using a less concentrated DMSO stock can sometimes mitigate precipitation upon dilution.

Issue: Solution is Clear Initially but Becomes Cloudy or Forms Precipitate Over Time

Cause: The solution may be supersaturated, or the stability of this compound in the specific buffer and storage conditions is poor. Factors like pH, temperature changes, and light exposure can affect drug stability over time[14][15][16].

Solutions:

  • Prepare Fresh Solutions: It is highly recommended to prepare this compound working solutions in aqueous buffers on the day of use[17].

  • Check Buffer pH: Most drugs have optimal stability within a specific pH range, typically between pH 4 and 8[15]. Ensure your buffer's pH is within a suitable range for this compound and your experimental setup.

  • Store Properly (Short-Term): If temporary storage is unavoidable, keep the solution at 2-8°C and protect it from light. Before use, allow the solution to return to room temperature and check for any precipitate[17].

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Source(s)
Water~6.6 mM3 mg/mL[2][8]
DMSO100 mM - 199.4 mM~45 mg/mL - 90 mg/mL[3]
Ethanol25 mM~11.3 mg/mL

Note: Solubility values can vary between suppliers and batches. The provided data is for guidance only.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (M.W. 451.34 g/mol )[1]

  • Anhydrous/fresh DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture absorption[18].

  • Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock, you would need 4.51 mg.

  • Add the appropriate volume of fresh DMSO to the powder. Using moisture-absorbing DMSO can reduce solubility[3].

  • Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary[12].

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months[13].

Protocol 2: Preparation of a 1 µM this compound Working Solution in PBS

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes or beakers

  • Vortex mixer or magnetic stirrer

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution and bring it to room temperature.

  • Determine the final volume of the working solution needed (e.g., 10 mL).

  • Add the required volume of PBS to a sterile conical tube. For a 10 mL final volume, start with approximately 9.9 mL of PBS.

  • While vigorously vortexing or stirring the PBS, slowly add the required volume of the 10 mM stock solution. To make 10 mL of a 1 µM solution, you would add 1 µL of the 10 mM stock.

  • Continue to vortex/stir for another 30-60 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for optimal results[17].

Visualizations

Experimental Workflow for Preparing Aqueous this compound Solution

G start Start: Prepare Working Solution thaw_stock 1. Thaw 10 mM this compound stock (in DMSO) to RT start->thaw_stock prepare_buffer 2. Measure required volume of aqueous buffer (e.g., PBS) thaw_stock->prepare_buffer add_stock 3. Add stock solution to buffer (while vigorously vortexing) prepare_buffer->add_stock check_precipitate 4. Check for precipitate add_stock->check_precipitate use_solution Solution is Clear: Use Immediately check_precipitate->use_solution No troubleshoot Precipitate Forms: Troubleshoot check_precipitate->troubleshoot Yes end_good End use_solution->end_good end_bad End troubleshoot->end_bad

Caption: Workflow for preparing this compound working solutions to minimize precipitation.

M3 Muscarinic Receptor Signaling Pathway

G ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (M3R) ACh->M3R binds & activates Gq Gq Protein M3R->Gq activates FourDAMP This compound (Antagonist) FourDAMP->M3R blocks PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca ↑ Intracellular Ca²⁺ ER->Ca releases Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: The Gq-coupled signaling pathway of the M3 muscarinic receptor, antagonized by this compound.

References

Technical Support Center: 4-DAMP Antagonist Kinetics and Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the muscarinic receptor antagonist, 4-DAMP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (4-Diphenylacetoxy-N-methylpiperidine methiodide) is a potent and selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3][4][5] It exhibits high affinity for the M1, M3, M4, and M5 receptor subtypes, and a lower affinity for the M2 subtype.[1] Its primary mechanism of action is to block the binding of the endogenous neurotransmitter, acetylcholine (ACh), and other muscarinic agonists, thereby inhibiting the downstream signaling pathways activated by these receptors.

Q2: What are the typical binding affinities of this compound for the different muscarinic receptor subtypes?

The binding affinity of this compound is typically expressed as the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions, such as the tissue or cell line used, the radioligand, and the assay buffer. A summary of reported affinity values is provided in the table below.

Q3: Are there specific on- and off-rate (k_on and k_off) values available for this compound?

Q4: How does incubation time affect the antagonist activity of this compound?

In competitive binding assays, it is crucial to ensure that the binding reaction has reached equilibrium to obtain an accurate measure of the antagonist's affinity.[6][7][8] Insufficient incubation time can lead to an underestimation of the antagonist's potency (an artificially high Ki or IC50 value). The time required to reach equilibrium is dependent on the association and dissociation rates of both the radioligand and the competing antagonist (this compound), as well as their concentrations. For functional assays, pre-incubation with the antagonist is necessary to allow it to bind to the receptors before the agonist is introduced. The optimal pre-incubation time should be determined empirically to ensure a stable baseline and maximal antagonist effect.[6][7][8]

Quantitative Data Summary

Table 1: Binding Affinities of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)IC50 (nM)Species/Tissue/Cell LineReference
M10.89-Rat cerebral cortex[5]
M214.4-Rat heart[5]
M30.18-Rat submandibular gland[5]
M1-~1CHO cells[1]
M2-~100CHO cells[1]
M3-~1CHO cells[1]
M4-~1CHO cells[1]
M5-~1CHO cells[1]

Note: Affinity values can vary between studies due to different experimental conditions.

Experimental Protocols

Radioligand Binding Assay for this compound Affinity Determination

This protocol describes a competitive binding assay to determine the Ki of this compound at a specific muscarinic receptor subtype expressed in a cell line or tissue homogenate.

Materials:

  • Cell membranes or tissue homogenates expressing the target muscarinic receptor subtype.

  • Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-QNB).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Non-specific binding determinator (e.g., 1 µM atropine).

  • Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates containing the muscarinic receptors of interest. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand, non-specific binding determinator (e.g., atropine), and assay buffer.

    • Competitive Binding: Radioligand, varying concentrations of this compound, and assay buffer.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This time should be determined empirically by performing a time-course experiment. A typical incubation time is 60-120 minutes.

  • Termination of Binding: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Smooth Muscle Contraction (Schild Analysis)

This protocol describes how to determine the affinity (pA₂) of this compound for muscarinic receptors in an isolated smooth muscle preparation using Schild analysis.[2][9]

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat duodenum).[2][10][11]

  • Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.[10]

  • Isometric force transducer and data acquisition system.

  • Muscarinic agonist stock solution (e.g., carbachol, acetylcholine).

  • This compound stock solution.

Procedure:

  • Tissue Preparation: Dissect the smooth muscle tissue and mount it in the organ bath under a resting tension. Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.[10][11][12]

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist. Add increasing concentrations of the agonist to the organ bath and record the contractile response until a maximal response is achieved.

  • Washing and Equilibration: Wash the tissue extensively to remove the agonist and allow it to return to the baseline tension.

  • Antagonist Incubation (Pre-incubation): Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a predetermined time (e.g., 30-60 minutes) to ensure it reaches equilibrium with the receptors.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the same agonist. The curve should be shifted to the right.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3-5 with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.[9]

    • Perform a linear regression on the data. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.[9][13]

    • The x-intercept of the regression line provides the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. The pA₂ is a measure of the antagonist's affinity.[13]

Troubleshooting Guides

Issue 1: Low Affinity (High Ki or IC50 Value) in Binding Assays

Possible Causes & Solutions:

CauseSolution
Insufficient Incubation Time The binding reaction has not reached equilibrium. Determine the optimal incubation time by performing a time-course experiment.[6][7]
Degradation of this compound Prepare fresh stock solutions of this compound. Store the stock solution appropriately (e.g., at -20°C) and avoid repeated freeze-thaw cycles.
Incorrect Concentration of this compound Verify the concentration of the this compound stock solution.
Suboptimal Assay Conditions Optimize assay buffer components (e.g., pH, ionic strength) as these can influence ligand binding.
Ligand Depletion If a significant fraction of the radioligand is bound, it can lead to an underestimation of affinity. Reduce the concentration of the receptor preparation in the assay.
Issue 2: High Non-Specific Binding in Radioligand Binding Assays

Possible Causes & Solutions:

CauseSolution
Radioligand Sticking to Filters and Vials Pre-soak the filters in a blocking agent like 0.5% polyethyleneimine. Use polypropylene vials and plates to minimize binding to plastic.
Hydrophobic Radioligand Add a low concentration of a detergent (e.g., 0.1% BSA or 0.01% Tween-20) to the assay and wash buffers.
Excessive Receptor Concentration Reduce the amount of membrane protein in the assay.
Inefficient Washing Increase the number of washes and ensure the wash buffer is ice-cold to slow down dissociation of the specifically bound ligand.
Issue 3: Non-Parallel Shift or Depressed Maximum in Schild Analysis

Possible Causes & Solutions:

CauseSolution
Non-Competitive Antagonism This compound is generally considered a competitive antagonist. If non-parallel shifts are observed, it may indicate a non-competitive interaction under the specific experimental conditions.
Insufficient Antagonist Equilibration Time Increase the pre-incubation time with this compound to ensure it has reached equilibrium with the receptors before adding the agonist.[13]
Agonist or Antagonist Degradation Prepare fresh solutions of the agonist and this compound.
Receptor Desensitization or Tachyphylaxis Prolonged exposure to the agonist may cause receptor desensitization. Ensure adequate washing and recovery time between agonist additions.
Multiple Receptor Subtypes The tissue may express multiple muscarinic receptor subtypes with different affinities for this compound, which can lead to complex Schild plot results.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

M1_M3_Signaling_Pathway cluster_receptor M1/M3 Receptor Activation cluster_gprotein G-Protein Signaling cluster_second_messenger Second Messengers cluster_downstream Downstream Effects cluster_antagonist Antagonist Action ACh Acetylcholine (ACh) M1M3 M1/M3 Receptor ACh->M1M3 Binds to Gq Gq Protein M1M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response DAMP This compound DAMP->M1M3 Blocks ACh Binding

Caption: M1/M3 Muscarinic Receptor Signaling Pathway.

M2_Signaling_Pathway cluster_receptor M2 Receptor Activation cluster_gprotein G-Protein Signaling cluster_second_messenger Second Messenger cluster_downstream Downstream Effect cluster_antagonist Antagonist Action ACh Acetylcholine (ACh) M2 M2 Receptor ACh->M2 Binds to Gi Gi Protein M2->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response DAMP This compound DAMP->M2 Blocks ACh Binding

Caption: M2 Muscarinic Receptor Signaling Pathway.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_initial_checks Initial Checks cluster_assay_specific Assay-Specific Troubleshooting cluster_solutions Potential Solutions Problem Unexpected Experimental Result Reagents Check Reagent Integrity (Freshness, Concentration) Problem->Reagents Equipment Verify Equipment Calibration and Function Problem->Equipment Binding_Assay Binding Assay Issues? (Low Affinity, High NSB) Reagents->Binding_Assay Functional_Assay Functional Assay Issues? (Non-parallel shift, Low Potency) Equipment->Functional_Assay Optimize_Incubation Optimize Incubation Time Binding_Assay->Optimize_Incubation Adjust_Concentrations Adjust Reagent Concentrations Binding_Assay->Adjust_Concentrations Modify_Buffer Modify Buffer Conditions Binding_Assay->Modify_Buffer Functional_Assay->Optimize_Incubation Functional_Assay->Adjust_Concentrations Review_Protocol Review and Refine Protocol Functional_Assay->Review_Protocol Optimize_Incubation->Review_Protocol Adjust_Concentrations->Review_Protocol Modify_Buffer->Review_Protocol

Caption: General Troubleshooting Workflow for this compound Experiments.

References

Technical Support Center: 4-DAMP Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(Diphenylacetoxy)-N-methylpiperidine methiodide (4-DAMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR). It also exhibits high affinity for the M5 receptor subtype. Its primary mechanism of action is the competitive blockade of acetylcholine binding to these receptors, thereby inhibiting downstream signaling pathways.

Q2: What are the most critical factors that can lead to this compound degradation in an experimental setting?

A2: The primary factors that can contribute to the degradation of this compound, like many chemical compounds, include improper storage temperature, exposure to light, extreme pH conditions, and the choice of solvent for stock solutions. Hydrolysis and oxidation are potential degradation pathways.

Q3: How should I properly store this compound powder and its stock solutions?

A3: Proper storage is crucial for maintaining the integrity of this compound. Recommendations from various suppliers are summarized in the table below.

Storage ConditionThis compound PowderThis compound Stock Solution
Temperature Room Temperature-20°C (for up to 1 month) or -80°C (for up to 6 months)[1][2][3][4]
Light Protect from lightStore in light-protected vials
Moisture Store in a dry placeUse anhydrous solvents and seal containers tightly[1]

Q4: Can I prepare aqueous solutions of this compound?

A4: While this compound is soluble in aqueous buffers, its stability in these solutions can be pH-dependent. For long-term storage, it is recommended to prepare stock solutions in anhydrous DMSO[5][6]. Working solutions can then be prepared by diluting the DMSO stock in the appropriate aqueous experimental buffer immediately before use.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected antagonist activity of this compound.

This issue could be due to the degradation of the compound, leading to a lower effective concentration.

Possible Cause Troubleshooting Step
Degraded this compound Stock Solution - Prepare a fresh stock solution of this compound from the powder. - Ensure the DMSO used is anhydrous. - Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Degradation in Working Solution - Prepare fresh working solutions from the stock immediately before each experiment. - Maintain the pH of the experimental buffer within a neutral range (pH 7.2-7.4), as extreme pH can accelerate hydrolysis.
Photodegradation - Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil. - Minimize the exposure of experimental setups to direct light.
Improper Storage of Solid Compound - Ensure the solid this compound is stored at room temperature in a tightly sealed container to protect it from moisture.
Issue 2: High background signal in radioligand binding assays using [³H]-4-DAMP.

High background can obscure the specific binding signal, leading to inaccurate determination of receptor affinity and density.

Possible Cause Troubleshooting Step
Non-specific binding of [³H]-4-DAMP - Optimize the concentration of the blocking agent (e.g., BSA) in the assay buffer. - Increase the number and volume of washes to more effectively remove unbound radioligand. - Consider pre-treating filters with a blocking agent like polyethyleneimine (PEI).
Radioligand degradation - Use freshly prepared [³H]-4-DAMP working solutions for each assay. - Store the [³H]-4-DAMP stock solution as recommended by the manufacturer, typically at -20°C or -80°C.
Filter binding - Test different types of filter mats to identify one with lower non-specific binding characteristics for [³H]-4-DAMP.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: General Radioligand Binding Assay with [³H]-4-DAMP

This protocol provides a general framework. Specific parameters such as incubation time, temperature, and protein concentration should be optimized for the specific receptor and tissue being studied.

  • Materials:

    • Cell membranes or tissue homogenates expressing muscarinic receptors.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • [³H]-4-DAMP radioligand.

    • Unlabeled this compound or another suitable muscarinic antagonist (e.g., atropine) for determining non-specific binding.

    • 96-well plates.

    • Filter mats (e.g., GF/B or GF/C).

    • Scintillation cocktail.

    • Microplate harvester and scintillation counter.

  • Procedure:

    • Assay Setup:

      • Total Binding: Add assay buffer, cell membranes, and [³H]-4-DAMP to the wells.

      • Non-specific Binding: Add assay buffer, cell membranes, [³H]-4-DAMP, and a saturating concentration of unlabeled antagonist (e.g., 1 µM atropine).

      • Competition Binding: Add assay buffer, cell membranes, [³H]-4-DAMP, and varying concentrations of the competitor compound.

    • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

    • Termination: Rapidly filter the contents of the wells through the filter mat using a microplate harvester.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using appropriate software to determine parameters like Kd, Bmax, and Ki.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare this compound Stock & Working Solutions incubation Incubate with [³H]-4-DAMP reagent_prep->incubation cell_prep Prepare Cell Membranes or Tissue Homogenates cell_prep->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (Kd, Bmax, Ki) counting->data_analysis

Caption: Workflow for a typical [³H]-4-DAMP radioligand binding assay.

signaling_pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq/11 M3R->Gq Activates FourDAMP This compound FourDAMP->M3R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

Caption: Simplified M3 muscarinic receptor signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Interpreting Unexpected Results with 4-DAMP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results obtained during experiments involving the M3/M5 muscarinic receptor antagonist, 4-DAMP (4-Diphenylacetoxy-N-methylpiperidine methiodide).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a particularly high affinity for the M3 and M5 subtypes. It is widely used in research to investigate the physiological and pharmacological roles of these receptors in various tissues and signaling pathways.

Q2: What are the expected effects of this compound in a typical experiment?

In most experimental settings, this compound is expected to competitively inhibit the effects of muscarinic agonists (like acetylcholine or carbachol) at M3 and M5 receptors. This typically results in the relaxation of smooth muscle, inhibition of glandular secretions, and modulation of neuronal activity mediated by these receptor subtypes.

Q3: What are the solubility and storage recommendations for this compound?

Proper handling and storage of this compound are crucial for obtaining reliable and reproducible results.

Solvent Maximum Concentration
DMSO25 mM
Ethanol25 mM

Storage Instructions:

  • Solid: Store desiccated at -20°C.

  • Solutions: Prepare solutions fresh on the day of the experiment if possible. For longer-term storage, aliquot and store at -20°C for up to one month. Before use, ensure the solution is brought to room temperature and that no precipitate is visible.

Troubleshooting Guide: Interpreting Unexpected Results

Unexpected results with this compound can arise from a variety of factors, including off-target effects at high concentrations, the presence of multiple muscarinic receptor subtypes with varying affinities, and interactions with other signaling pathways.

Problem 1: this compound is less potent than expected, or the Schild plot has a slope significantly different from unity.

  • Possible Cause 1: Presence of multiple muscarinic receptor subtypes. Tissues and cells often express a heterogeneous population of muscarinic receptors. While this compound is selective for M3/M5 receptors, it also has affinity for other subtypes, albeit lower. If the biological response is mediated by a mixed receptor population, the apparent potency of this compound may be lower than in a system expressing only M3 or M5 receptors. A Schild plot with a slope other than 1.0 can be indicative of this.[1][2]

  • Possible Cause 2: Non-competitive antagonism or allosteric modulation. At very high concentrations, or in the presence of other compounds, this compound's behavior may deviate from simple competitive antagonism. It has been shown that allosteric modulators can enhance the affinity of this compound for M2 receptors, which could lead to complex pharmacological profiles.[3]

  • Troubleshooting Steps:

    • Characterize the receptor population: If possible, use more selective antagonists for other muscarinic subtypes (e.g., pirenzepine for M1, methoctramine for M2, tropicamide for M4) to dissect the contribution of each to the observed response.

    • Perform a thorough Schild analysis: Generate full concentration-response curves to the agonist in the presence of multiple, fixed concentrations of this compound. A slope significantly different from 1.0 suggests a non-competitive interaction or a heterogeneous receptor population.

    • Consider the experimental conditions: Ensure that the incubation times are sufficient to reach equilibrium and that the concentrations of all reagents are accurate.

Problem 2: this compound has no effect on the agonist-induced response.

  • Possible Cause 1: The response is not mediated by M3/M5 muscarinic receptors. The observed biological effect might be mediated by a different receptor subtype that has a low affinity for this compound, or by a non-muscarinic receptor altogether.

  • Possible Cause 2: Irreversible agonist or covalent modification of the receptor. If the agonist binds irreversibly or has a very slow dissociation rate, a competitive antagonist like this compound may not be able to displace it effectively.

  • Troubleshooting Steps:

    • Confirm receptor involvement: Use a non-selective muscarinic antagonist, such as atropine, to see if the response is indeed mediated by muscarinic receptors.

    • Test other muscarinic antagonists: Use a panel of antagonists with different selectivity profiles to pharmacologically characterize the receptor.

    • Review the literature for the specific tissue or cell type: Investigate which receptor subtypes are known to be expressed and functional in your experimental model.

Problem 3: this compound produces a paradoxical or unexpected agonist-like effect.

  • Possible Cause: Complex signaling interactions. In some systems, the blockade of one pathway can lead to the potentiation of another, resulting in an unexpected physiological outcome. For example, in some smooth muscle preparations, M2 receptor activation can inhibit relaxation, and selective blockade of other receptor subtypes might unmask this effect.[4][5]

  • Troubleshooting Steps:

    • Investigate downstream signaling pathways: Use inhibitors of other signaling pathways that might be interacting with the muscarinic system to dissect the mechanism.

    • Carefully review the experimental model: Consider the possibility of indirect effects, where this compound might be acting on a different cell type that in turn influences the cell type of interest.

    • Consult the literature for similar paradoxical effects: Other researchers may have observed similar phenomena with muscarinic antagonists in related experimental systems.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki values) of this compound for the five human muscarinic receptor subtypes. Note that lower Ki values indicate higher binding affinity.

Receptor SubtypeKi (nM)
M10.58
M27.3
M30.37
M41.17
M50.55

Data compiled from publicly available pharmacological databases.

Experimental Protocols

1. Schild Analysis for Determining Antagonist Affinity (pA2)

This protocol outlines the key steps for performing a Schild analysis to determine the affinity of a competitive antagonist like this compound.

Schild_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_tissue Prepare Tissue/Cell Culture control_crc Generate Control Agonist Concentration-Response Curve (CRC) prep_tissue->control_crc prep_agonist Prepare Agonist Stock Solution prep_agonist->control_crc prep_antagonist Prepare this compound Stock Solutions antagonist_crc Generate Agonist CRCs in the Presence of Fixed Concentrations of this compound prep_antagonist->antagonist_crc calc_dr Calculate Dose Ratios (DR) antagonist_crc->calc_dr plot_schild Plot log(DR-1) vs. log[this compound] calc_dr->plot_schild det_pa2 Determine pA2 and Schild Slope plot_schild->det_pa2

Caption: Workflow for Schild Analysis.

Methodology:

  • Preparation: Prepare isolated tissues or cell cultures as per standard laboratory protocols. Prepare stock solutions of the agonist and a range of concentrations of this compound.

  • Control Curve: Generate a cumulative concentration-response curve for the agonist alone to determine its EC50 and maximum response.

  • Antagonist Curves: In separate preparations, pre-incubate the tissue/cells with a fixed concentration of this compound for a sufficient time to reach equilibrium. Then, generate a cumulative concentration-response curve for the agonist in the presence of this compound. Repeat this for several different concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the Schild plot. The x-intercept represents the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb). The slope of the line should be close to 1.0 for a competitive antagonist.

2. Radioligand Binding Assay

This protocol provides a general workflow for a competitive radioligand binding assay to determine the affinity of this compound for a specific muscarinic receptor subtype.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing Receptor incubation Incubate Membranes, Radioligand, and this compound prep_membranes->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation prep_competitor Prepare this compound Solutions (Competitor) prep_competitor->incubation filtration Separate Bound from Free Radioligand (Filtration) incubation->filtration counting Quantify Radioactivity filtration->counting plot_curve Plot % Inhibition vs. log[this compound] counting->plot_curve calc_ki Calculate IC50 and Ki plot_curve->calc_ki

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Preparation: Prepare cell membranes from a cell line or tissue known to express the muscarinic receptor subtype of interest. Prepare solutions of a suitable radioligand (e.g., [3H]-NMS) and a range of concentrations of unlabeled this compound.

  • Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a non-labeled ligand, like atropine).

  • Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand. This is typically done by vacuum filtration through glass fiber filters.

  • Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the molar concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value (dissociation constant) for this compound using the Cheng-Prusoff equation.

Signaling Pathway Diagram

M3 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by an agonist at the M3 muscarinic receptor, which is antagonized by this compound.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Receptor Gq Gq Protein M3R->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Ca2_ER Ca2+ IP3R->Ca2_ER Releases Ca2_cytosol [Ca2+]i Ca2_ER->Ca2_cytosol Ca2_cytosol->Cellular_Response DAMP This compound DAMP->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling.

References

4-DAMP Cross-Reactivity with Other Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a commonly used muscarinic acetylcholine receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: Is this compound completely selective for the M3 muscarinic receptor?

A1: While this compound is widely recognized as a selective M3 muscarinic receptor antagonist, it is not completely selective and exhibits cross-reactivity with other muscarinic receptor subtypes.[1][2] It shows a preference for M3 receptors, but it can also antagonize M1 and M5 receptors with high affinity, and to a lesser extent, M4 and M2 receptors.[3][4] Its selectivity can also be tissue-dependent; for instance, in peripheral tissues, it shows good M3 selectivity, but this selectivity is limited in the central nervous system (CNS).[5]

Q2: I am observing unexpected off-target effects in my experiment. Could this compound be the cause?

A2: Yes, unexpected off-target effects can occur, particularly at higher concentrations of this compound. Due to its cross-reactivity with other muscarinic receptor subtypes (M1, M2, M4, M5), using a high concentration may lead to the blockade of these receptors in addition to the intended M3 target.[4] It is crucial to use the lowest effective concentration of this compound to minimize these off-target interactions.

Q3: How can I confirm that the effects I'm seeing are due to M3 receptor blockade and not cross-reactivity?

A3: To confirm M3-specific effects, you can employ several strategies. One approach is to use another M3-selective antagonist with a different chemical structure to see if it replicates the results. Additionally, using a knockdown or knockout model for the M3 receptor can provide more definitive evidence. Another strategy involves using this compound mustard, an irreversible analog of this compound, in combination with a selective antagonist for another receptor subtype to protect it from alkylation, thereby isolating the effects of non-M2 receptor inactivation.[3][6]

Q4: Why are my results with this compound in brain tissue different from those in peripheral tissues?

A4: The binding profile of this compound can differ between the central nervous system and peripheral tissues.[5] Studies have shown that while this compound is selective for M3 receptors in the periphery, it has limited selectivity in the CNS and can bind to multiple muscarinic receptor subtypes with high affinity.[5] This lack of marked selectivity in the brain can lead to different pharmacological effects compared to those observed in peripheral systems.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results across experiments 1. Variability in this compound concentration.2. Differences in experimental conditions (e.g., temperature, buffer composition).3. Degradation of this compound stock solution.1. Perform a careful dose-response curve to determine the optimal concentration.2. Standardize all experimental parameters.3. Prepare fresh stock solutions of this compound for each experiment.
High background signal in binding assays 1. Non-specific binding of the radioligand.2. Inadequate washing steps.1. Determine non-specific binding using a high concentration of a non-labeled ligand (e.g., atropine) and subtract it from all measurements.2. Optimize the number and duration of washing steps with ice-cold buffer.
Schild plot slope not equal to 1 1. The antagonism is not competitive.2. The system has not reached equilibrium.3. The agonist is acting on multiple receptors.1. A non-competitive interaction may be occurring.[7]2. Increase the incubation time for the agonist and antagonist.[7]3. This suggests that the observed response is not mediated by a single receptor population.[7]

Quantitative Data: Binding Affinity of this compound

The following table summarizes the binding affinities of this compound for various muscarinic receptor subtypes. Note that values can vary depending on the experimental system (e.g., cell line, tissue preparation) and conditions.

Receptor SubtypeLigand/Assay SystemAffinity (KD, Ki, or IC50)Reference
M1 CHO cellsKD ~ 7.2 nM (for this compound mustard aziridinium ion)[3]
M2 CHO cellsKD = 43 nM (for this compound mustard aziridinium ion)[3]
M2 Muscle cells expressing M2IC50 = 15 µM (for [3H]-scopolamine binding)[1]
M3 CHO cellsKD = 7.2 nM (for this compound mustard aziridinium ion)[3]
M3 Muscle cells expressing M3IC50 = 0.4 nM (for [3H]-scopolamine binding)[1]
M4 CHO cellsKD ~ 7.2 nM (for this compound mustard aziridinium ion)[3]
M5 CHO cellsKD ~ 7.2 nM (for this compound mustard aziridinium ion)[3]

Note: The data for M1, M3, M4, and M5 from the study by Ehlert & Griffin (1995) showed that the affinity of the this compound mustard aziridinium ion was approximately the same for these subtypes and about 11-fold greater than for the M2 receptor.[3]

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a general guideline for determining the affinity of this compound for a specific muscarinic receptor subtype using a competitive binding assay.

Materials:

  • Cell membranes expressing the muscarinic receptor of interest.

  • Radioligand (e.g., [3H]-N-methylscopolamine).

  • This compound (unlabeled competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., 1 µM atropine).

  • 96-well filter plates.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • For total binding, add only cell membranes and radioligand.

  • For non-specific binding, add cell membranes, radioligand, and a high concentration of atropine.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.[8]

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and add a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to a Ki value.

Schild Analysis

Schild analysis is used to characterize the nature of the antagonism (i.e., competitive vs. non-competitive) and to determine the antagonist's affinity (pA2 value).[9][10]

Procedure:

  • Generate a full agonist concentration-response curve in the absence of the antagonist (this compound).

  • Generate several agonist concentration-response curves, each in the presence of a different, fixed concentration of this compound.

  • For each concentration of this compound, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).

  • Create a Schild plot by graphing log(dose ratio - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

  • Perform a linear regression on the Schild plot.

  • The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB).

  • A slope that is not significantly different from 1 is indicative of competitive antagonism.[7]

Visualizations

cluster_4DAMP This compound cluster_receptors Muscarinic Receptors DAMP This compound M3 M3 DAMP->M3 High Affinity (Primary Target) M1 M1 DAMP->M1 High Affinity M5 M5 DAMP->M5 High Affinity M4 M4 DAMP->M4 Moderate Affinity M2 M2 DAMP->M2 Lower Affinity

Caption: this compound's cross-reactivity with muscarinic receptor subtypes.

cluster_workflow Competitive Binding Assay Workflow A Prepare Serial Dilutions of this compound B Incubate Membranes with Radioligand & this compound A->B C Filter to Separate Bound & Free Ligand B->C D Wash Filters C->D E Measure Radioactivity D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

cluster_pathway M3 Muscarinic Receptor Signaling ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Simplified Gq signaling pathway of the M3 muscarinic receptor.

References

Validation & Comparative

A Comparative Guide to 4-DAMP and Pirenzepine for M1/M3 Muscarinic Receptor Discrimination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used muscarinic acetylcholine receptor antagonists, 4-DAMP and pirenzepine, with a focus on their utility in discriminating between the M1 and M3 receptor subtypes. The information presented herein is compiled from experimental data to assist researchers in selecting the appropriate tool for their specific applications.

Executive Summary

Distinguishing between M1 and M3 muscarinic receptor subtypes is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. Both this compound (4-diphenylacetoxy-N-methylpiperidine methiodide) and pirenzepine are invaluable pharmacological tools for this purpose. Pirenzepine is recognized as the prototypical M1-selective antagonist.[1] In contrast, this compound exhibits a higher affinity for the M3 receptor subtype. This guide summarizes their binding affinities, functional potencies, and the experimental protocols used to determine these parameters.

Data Presentation: Quantitative Comparison

The following table summarizes the binding affinities (pKi) and functional potencies (pA2) of this compound and pirenzepine for M1 and M3 receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher value indicates a stronger binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, with higher values indicating greater potency.

AntagonistReceptor SubtypepKi (Binding Affinity)pA2 (Functional Potency)Selectivity (M1 vs. M3)
This compound M1~8.9~8.8Higher affinity and potency for M3 over M1.
M3~9.4~9.2
Pirenzepine M1~8.0~7.8[2]Higher affinity and potency for M1 over M3.[1][2]
M3~6.5~6.7

Note: The values presented are approximate and can vary depending on the experimental conditions, cell type, and assay used.

Key Differentiators

  • Pirenzepine demonstrates a clear preference for M1 receptors, making it a cornerstone tool for identifying and characterizing M1-mediated physiological and pathological processes.[1]

  • This compound displays higher affinity for M3 receptors, rendering it a suitable probe for investigating M3 receptor function, particularly in smooth muscle and glandular tissues.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and in vitro functional assays.

Radioligand Binding Assays

These assays directly measure the affinity of a ligand for a receptor. A common method is the competitive radioligand binding assay .

Objective: To determine the inhibition constant (Ki) of an unlabeled antagonist (e.g., this compound or pirenzepine) by measuring its ability to displace a radiolabeled ligand from the receptor.

Typical Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) stably expressing the human M1 or M3 muscarinic receptor subtype.

  • Incubation: The cell membranes are incubated with a fixed concentration of a non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), and varying concentrations of the unlabeled antagonist (this compound or pirenzepine).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays measure the biological response following receptor activation or inhibition. For Gq-coupled receptors like M1 and M3, a common downstream event to measure is the increase in intracellular calcium concentration.

Objective: To determine the functional potency (pA2) of an antagonist by quantifying its ability to inhibit an agonist-induced response.

Typical Protocol (Calcium Flux Assay):

  • Cell Culture: Cells (e.g., CHO-M1 or CHO-M3) are seeded into microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or pirenzepine).

  • Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to stimulate the receptors.

  • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The antagonist's potency is determined by constructing Schild plots, from which the pA2 value is derived.

Mandatory Visualizations

Signaling Pathway of M1 and M3 Muscarinic Receptors

G M1/M3 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1_M3 M1/M3 Receptor Gq Gq Protein M1_M3->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release Ca²⁺ Release Ca_release->Cellular_Response Leads to IP3R->Ca_release Mediates Ca_store Ca²⁺ Store Acetylcholine Acetylcholine Acetylcholine->M1_M3 Activates Antagonist This compound or Pirenzepine Antagonist->M1_M3 Blocks

Caption: M1/M3 receptor activation by acetylcholine leads to Gq protein activation and subsequent cellular responses.

Experimental Workflow for Competitive Radioligand Binding Assay

G Competitive Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes (with M1 or M3 receptors) start->prep_membranes incubation Incubate Membranes with: - Radioligand ([³H]-NMS) - Unlabeled Antagonist (this compound or Pirenzepine) prep_membranes->incubation filtration Separate Bound from Unbound (Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end

Caption: Workflow for determining antagonist binding affinity using a competitive radioligand binding assay.

Kinetic Parameters: The Importance of Residence Time

While equilibrium binding constants (Ki) are crucial, the kinetic parameters of ligand-receptor interactions, specifically the association rate constant (kon) and the dissociation rate constant (koff), provide a more dynamic understanding of a drug's action. The reciprocal of the dissociation rate (1/koff) defines the drug's residence time at the receptor. A longer residence time can lead to a more sustained pharmacological effect.

Conclusion

Both this compound and pirenzepine are effective and selective antagonists for discriminating between M1 and M3 muscarinic receptors. The choice between them should be guided by the specific research question and the receptor subtype of primary interest. Pirenzepine is the established standard for M1-selective antagonism, while this compound is a potent and selective tool for probing M3 receptor function. The experimental protocols and data presented in this guide offer a foundation for the rational selection and application of these critical research tools.

References

A Researcher's Guide to Schild Analysis of 4-DAMP Antagonism at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of 4-(N,N-diphenylacetyl)-1-methylpiperidine (4-DAMP) antagonism across muscarinic acetylcholine receptor subtypes. Designed for researchers, scientists, and drug development professionals, this document details the quantitative analysis of this compound's antagonistic properties, presents a step-by-step experimental protocol for Schild analysis, and illustrates the underlying molecular signaling pathways.

Quantitative Analysis of this compound Antagonism

This compound is a potent and selective competitive antagonist for muscarinic acetylcholine receptors, exhibiting a preference for the M1, M3, M4, and M5 subtypes over the M2 subtype. The potency of a competitive antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates greater antagonist potency.

The following table summarizes the pA2 and pKi values for this compound at the five human muscarinic receptor subtypes (M1-M5) from various studies. The pKi value, the negative logarithm of the inhibition constant (Ki), is determined from radioligand binding assays and provides a measure of the antagonist's affinity for the receptor. For a competitive antagonist, the pA2 and pKi values are theoretically equivalent.

Receptor SubtypeAgonistPreparationpA2 / pKB / pKi ValueReference
M1 McN-A-343Rabbit Vas Deferens8.8 (pA2)[1]
M2 CarbacholCloned Human M2 Receptors (B82 cells)8.0 (pKi)[2]
M3 CarbacholHuman Colon Circular Muscle9.41 ± 0.23 (pA2)[3]
M3 CarbacholHuman Colon Longitudinal Muscle9.09 ± 0.16 (pA2)[3]
M3 MethacholineBovine Tracheal Smooth Muscle8.54 (pA2)[4]
M3 Oxotremorine-MGuinea Pig Ileum9.00 ± 0.06 (pKB)[5]
M5 CarbacholCloned Human M5 Receptors (CHO-K1 cells)8.6 (pKB)[6]

Experimental Protocols

This section outlines a detailed methodology for performing a Schild analysis to determine the pA2 value of this compound for the M3 muscarinic receptor in an isolated guinea pig ileum preparation.

Materials and Reagents
  • Physiological Salt Solution: Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • Agonist: Carbachol stock solution (10 mM) in distilled water, with serial dilutions prepared in Krebs-Henseleit solution.

  • Antagonist: this compound stock solution (10 mM) in a suitable solvent (e.g., DMSO), with serial dilutions prepared in Krebs-Henseleit solution.

  • Tissue Preparation: Male guinea pig (250-350g).

  • Equipment: Organ bath with an isometric force transducer, data acquisition system, and temperature control (37°C).

Procedure
  • Tissue Dissection and Mounting:

    • Humanely euthanize the guinea pig.

    • Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution.

    • Carefully remove the mesenteric attachment and luminal contents.

    • Cut the ileum into segments of approximately 2 cm.

    • Mount a segment vertically in an organ bath containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

  • Control Agonist Concentration-Response Curve:

    • Record the baseline tension.

    • Add carbachol cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM) to generate a concentration-response curve.

    • Wait for the response to each concentration to plateau before adding the next.

    • After the maximum response is achieved, wash the tissue extensively with Krebs-Henseleit solution until the tension returns to baseline.

  • Antagonist Incubation and Subsequent Agonist Curves:

    • Introduce a specific concentration of this compound (e.g., 1 nM) into the organ bath and incubate for a predetermined period (e.g., 30 minutes) to allow for equilibrium.

    • Following incubation, repeat the cumulative addition of carbachol to generate a second concentration-response curve in the presence of the antagonist.

    • Wash the tissue thoroughly.

    • Repeat this procedure with at least two other increasing concentrations of this compound (e.g., 10 nM and 100 nM), ensuring a sufficient washout period between each antagonist concentration.

  • Data Analysis and Schild Plot Construction:

    • For each concentration-response curve, determine the EC50 value of carbachol (the concentration that produces 50% of the maximum response).

    • Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).

    • Calculate log(DR-1) for each antagonist concentration.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

Visualizing the Mechanism of Action

Schild Analysis Workflow

The following diagram illustrates the experimental workflow for a Schild analysis.

Schild_Analysis_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis start Isolate Guinea Pig Ileum mount Mount in Organ Bath start->mount equilibrate Equilibrate (60 min) mount->equilibrate control_crc Generate Control Agonist (Carbachol) Concentration-Response Curve (CRC) equilibrate->control_crc wash1 Wash Tissue control_crc->wash1 add_antagonist Add this compound (Concentration 1) & Incubate (30 min) wash1->add_antagonist crc1 Generate Agonist CRC in presence of this compound add_antagonist->crc1 wash2 Wash Tissue crc1->wash2 add_antagonist2 Add this compound (Concentration 2) & Incubate wash2->add_antagonist2 crc2 Generate Agonist CRC add_antagonist2->crc2 wash3 Wash Tissue crc2->wash3 add_antagonist3 Add this compound (Concentration 3) & Incubate wash3->add_antagonist3 crc3 Generate Agonist CRC add_antagonist3->crc3 calc_ec50 Calculate EC50 for each CRC crc3->calc_ec50 calc_dr Calculate Dose Ratios (DR) calc_ec50->calc_dr calc_log Calculate log(DR-1) calc_dr->calc_log plot Construct Schild Plot: log(DR-1) vs -log[this compound] calc_log->plot regress Perform Linear Regression plot->regress pa2 Determine pA2 value (x-intercept) and slope regress->pa2

Workflow for Schild analysis of this compound antagonism.
Muscarinic Receptor Signaling and this compound Inhibition

The diagram below depicts the primary signaling pathways of muscarinic receptors and the inhibitory action of this compound. Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) and reduced Protein Kinase A (PKA) activity. This compound acts as a competitive antagonist, blocking the binding of acetylcholine (ACh) to these receptors and thereby inhibiting these downstream signaling events.

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M135 M1, M3, M5 Receptors Gq11 Gq/11 M135->Gq11 activates M24 M2, M4 Receptors Gio Gi/o M24->Gio activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gio->AC inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG produces cAMP ↓ cAMP AC->cAMP (blocked) Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_PKC->Response1 PKA ↓ PKA Activity cAMP->PKA Response2 Cellular Response (e.g., Decreased Heart Rate) PKA->Response2 ACh Acetylcholine (ACh) ACh->M135 ACh->M24 DAMP This compound DAMP->M135 DAMP->M24

Simplified signaling pathways of muscarinic receptors and inhibition by this compound.

References

A Comparative Guide to 4-DAMP and Other Selective M3 Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a widely used experimental M3 selective muscarinic antagonist, with other key M3 antagonists. The comparison is supported by experimental data from radioligand binding and functional assays, offering insights into their relative potencies and selectivities.

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic acetylcholine receptor (M3R) is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating various physiological responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal activity. The binding of an agonist, such as acetylcholine, to the M3R initiates a signaling cascade primarily through the Gq alpha subunit of its associated heterotrimeric G-protein. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration is a key event that drives many of the cellular responses mediated by the M3 receptor.[1][2][3][4][5]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response Initiates Agonist Acetylcholine (Agonist) Agonist->M3R Activation Antagonist This compound / Other M3 Antagonists Antagonist->M3R Blockade

Figure 1: M3 Muscarinic Receptor Signaling Pathway.

Comparative Binding Affinities of M3 Antagonists

The selectivity of a muscarinic antagonist is determined by its binding affinity (Ki) for the different muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and other selective and non-selective muscarinic antagonists at human muscarinic receptors, as determined by in vitro radioligand binding assays.

AntagonistM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)M2/M3 Selectivity RatioM1/M3 Selectivity Ratio
This compound 8.9437.2--5.971.24
Darifenacin 6.3398.10.8501.210.0497.67.88
Solifenacin 26170121103114.172.17
Oxybutynin 2.0158.51.310.039.8121.91.54
Tolterodine 1.6100.03.2200.0200.031.250.5
Tiotropium ~10~10~1~10~10~10~10
Atropine 2.01.61.31.61.61.231.54

Note: Ki values are compiled from various sources and experimental conditions may vary. The selectivity ratio is calculated as Ki (M-subtype) / Ki (M3). A higher ratio indicates greater selectivity for the M3 receptor over the respective subtype.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of antagonists for muscarinic receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant M1, M2, M3, M4, or M5 muscarinic receptors are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.[6][7][8]

  • Competition Binding Assay: Cell membranes are incubated with a constant concentration of a radiolabeled muscarinic antagonist, typically [3H]N-methylscopolamine ([3H]NMS), and varying concentrations of the unlabeled antagonist being tested (e.g., this compound, darifenacin).[6][8][9]

  • Incubation and Filtration: The incubation is carried out in a buffer solution (e.g., HEPES buffer, pH 7.4) at a specific temperature (e.g., 20°C or 30°C) for a duration sufficient to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.[7][8]

  • Radioactivity Measurement: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[7]

  • Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Radioligand_Binding_Workflow start Start cell_culture CHO Cells Expressing Muscarinic Receptors start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup: - Membranes - [3H]NMS (Radioligand) - Unlabeled Antagonist membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis: - IC50 Determination - Ki Calculation (Cheng-Prusoff) scintillation->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency of antagonists in blocking agonist-induced M3 receptor activation.

Methodology:

  • Cell Culture: Cells endogenously expressing or engineered to express the M3 muscarinic receptor (e.g., CHO-M3 cells) are seeded into black-walled, clear-bottom microplates.[10][11]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. Probenecid may be included to prevent dye leakage from the cells.[10][11]

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a specific period.

  • Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence kinetic plate reader, such as a FLIPR® (Fluorometric Imaging Plate Reader). The instrument adds a fixed concentration of a muscarinic agonist (e.g., carbachol) to the wells and simultaneously measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.[10][12]

  • Data Analysis: The peak fluorescence response is measured for each antagonist concentration. The concentration of the antagonist that produces 50% inhibition of the agonist-induced calcium response (IC50) is determined by plotting the response against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Logical_Relationship_of_Selectivity cluster_concept Concept of M3 Selectivity cluster_outcome Desired Therapeutic Outcome high_affinity_m3 High Binding Affinity for M3 Receptor (Low Ki at M3) m3_selectivity High M3 Selectivity high_affinity_m3->m3_selectivity low_affinity_other Low Binding Affinity for other M-subtypes (High Ki at M1, M2, M4, M5) low_affinity_other->m3_selectivity targeted_effect Targeted Therapeutic Effect (e.g., Bladder Relaxation) m3_selectivity->targeted_effect reduced_side_effects Reduced Side Effects (e.g., Dry Mouth, Tachycardia) m3_selectivity->reduced_side_effects

Figure 3: Logical Relationship of M3 Receptor Selectivity.

Discussion of Comparative Data

The data presented in the table highlight the differences in selectivity among various muscarinic antagonists.

  • This compound exhibits high affinity for the M3 receptor, with a Ki of 7.2 nM. Its selectivity over the M2 receptor is approximately 6-fold. It shows similar affinity for M1 and M3 receptors.

  • Darifenacin stands out for its high M3 selectivity, particularly over the M2 receptor (approximately 500-fold).[8] This high selectivity is thought to contribute to its clinical efficacy in treating overactive bladder with a reduced risk of cardiac side effects, which are often associated with M2 receptor blockade.[8]

  • Solifenacin also demonstrates a preference for the M3 receptor, with a 14-fold selectivity over the M2 receptor.[13][14]

  • Oxybutynin and Tolterodine are considered less selective or non-selective M3 antagonists. While they have high affinity for the M3 receptor, they also bind with significant affinity to other muscarinic subtypes, which may contribute to a broader range of side effects.

  • Tiotropium , while showing high affinity across M1, M2, and M3 receptors in binding assays, exhibits kinetic selectivity. It dissociates much more slowly from M1 and M3 receptors compared to M2 receptors, leading to a prolonged duration of action at M3 receptors and functional selectivity.

  • Atropine is a classical non-selective muscarinic antagonist, binding with high and similar affinity to all muscarinic receptor subtypes.

In functional assays, the potency of these antagonists in inhibiting agonist-induced responses generally correlates with their binding affinities at the M3 receptor. For instance, in studies measuring the inhibition of carbachol-induced bladder contractions, the rank order of potency often reflects the M3 binding affinities.

Conclusion

This compound remains a valuable research tool for investigating M3 receptor function due to its high M3 affinity. However, for therapeutic applications where high selectivity is crucial to minimize side effects, compounds like darifenacin offer a superior profile with significantly higher selectivity for the M3 receptor over other muscarinic subtypes. The choice of antagonist will ultimately depend on the specific research or clinical objective, with careful consideration of the desired level of selectivity and the potential for off-target effects. The experimental protocols outlined provide a framework for the continued evaluation and comparison of novel muscarinic receptor antagonists.

References

Cross-Validation of 4-DAMP Binding with Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) with its functional antagonist activity at muscarinic acetylcholine receptors. The data presented herein is crucial for understanding the pharmacological profile of this widely used M3-preferring antagonist and for the design of experiments in drug discovery and physiological research.

Introduction to this compound

This compound is a competitive muscarinic receptor antagonist with a well-established preference for the M3 receptor subtype, making it an invaluable tool for differentiating muscarinic receptor function in various tissues and cell-based assays.[1] However, its selectivity is not absolute, and a comprehensive understanding of its binding affinity (Ki) versus its functional potency (pA2 or pKB) across all five muscarinic receptor subtypes (M1-M5) is essential for accurate data interpretation. This guide cross-validates these two critical parameters, providing a clear comparison based on experimental data.

Data Presentation: Binding Affinity vs. Functional Antagonism

A strong correlation between a ligand's binding affinity and its functional potency is a key indicator of its mechanism of action. For a competitive antagonist like this compound, the equilibrium dissociation constant (Ki) derived from radioligand binding assays should ideally be in close agreement with the functional antagonist potency (pA2 or pKB) determined from functional assays.

The following table summarizes the binding affinities (pKi) of this compound for the five human muscarinic receptor subtypes (M1-M5) expressed in Chinese Hamster Ovary (CHO-K1) cells, as determined by radioligand binding studies. These are compared with its functional antagonist potencies (pKB), primarily from inositol phosphate accumulation assays in the same cell system, which provides a direct and reliable cross-validation for the M3 and M5 subtypes. For M1, M2, and M4 receptors, functional data from tissue preparations are included to provide a broader context.

Receptor SubtypeCell Line/TissueBinding Affinity (pKi)Functional Potency (pKB/pA2)Assay Type (Functional)Reference
M1 Cloned human (CHO-K1)8.8--[1]
M2 Cloned human (CHO-K1)8.0--[1]
M3 Cloned human (CHO-K1)8.88.8Inositol Phosphate Accumulation[1][2]
M4 Cloned human (CHO-K1)8.8--[1]
M5 Cloned human (CHO-K1)8.78.6Inositol Phosphate Accumulation[1][2]

pKi values are derived from Ki values reported in Dörje et al., 1991. pKB values are from Watson et al., 1999, which also confirms the good correlation with the binding data from the cited study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

Radioligand Binding Assay (Competition)

This protocol is adapted from methodologies used for determining the binding affinity of unlabeled ligands, such as this compound, by measuring their ability to compete off a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at cloned human muscarinic receptors.

Materials:

  • Membranes from CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Unlabeled ligand: this compound.

  • Binding buffer: 25 mM Sodium Phosphate, 5 mM MgCl2, pH 7.4.

  • Wash buffer: Cold binding buffer.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize CHO-K1 cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation (typically 5-10 µg of protein).

    • A fixed concentration of [3H]-NMS (close to its Kd value).

    • Varying concentrations of this compound (e.g., 10-11 to 10-5 M).

    • Binding buffer to reach the final assay volume.

    • For determining non-specific binding, use a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inositol Phosphate (IP) Accumulation

This protocol outlines the measurement of Gq/11-coupled muscarinic receptor activation (M1, M3, M5) by quantifying the accumulation of inositol phosphates.

Objective: To determine the functional antagonist potency (pKB) of this compound.

Materials:

  • CHO-K1 cells stably expressing a Gq/11-coupled human muscarinic receptor (e.g., M3 or M5).

  • Cell culture medium.

  • myo-[3H]-inositol.

  • Assay medium containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

  • Perchloric acid.

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Labeling: Plate the cells in multi-well plates and incubate with medium containing myo-[3H]-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound for a set period (e.g., 30 minutes).

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., an EC80 concentration of carbachol) and incubate for an appropriate time (e.g., 30-60 minutes).

  • Extraction: Terminate the reaction by adding ice-cold perchloric acid.

  • IP Separation: Neutralize the samples and separate the [3H]-inositol phosphates from free [3H]-inositol using anion-exchange chromatography (Dowex columns).

  • Quantification: Elute the [3H]-IPs and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Construct concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log concentration of this compound.

    • The x-intercept of the Schild plot provides the pA2 value. If the slope of the Schild plot is not significantly different from unity, the pA2 is a reliable estimate of the pKB.

Mandatory Visualizations

Muscarinic Receptor Signaling Pathways

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Pathway cluster_M2_M4 M2, M4 Pathway cluster_antagonist Antagonist Action M1_M3_M5 M1/M3/M5 Receptor Gq_11 Gαq/11 M1_M3_M5->Gq_11 Agonist PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC M2_M4 M2/M4 Receptor Gi_o Gαi/o M2_M4->Gi_o Agonist AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Antagonist This compound Antagonist->M1_M3_M5 Blocks Antagonist->M2_M4 Blocks

Caption: Signaling pathways of Gq/11- and Gi/o-coupled muscarinic receptors and the inhibitory action of this compound.

Cross-Validation Workflow

cross_validation_workflow cluster_binding Binding Assay cluster_functional Functional Assay cluster_comparison Cross-Validation b1 CHO cells expressing muscarinic receptors (M1-M5) b2 Membrane Preparation b1->b2 b3 Radioligand Competition Assay ([³H]-NMS vs. This compound) b2->b3 b4 Determine IC₅₀ b3->b4 b5 Calculate pKi b4->b5 compare Compare pKi and pA₂/pKB b5->compare f1 CHO cells expressing muscarinic receptors (M1-M5) f2 Functional Assay (e.g., IP Accumulation) f1->f2 f3 Agonist Dose-Response +/- this compound f2->f3 f4 Schild Analysis f3->f4 f5 Determine pA₂/pKB f4->f5 f5->compare

Caption: Experimental workflow for the cross-validation of this compound binding affinity and functional antagonism.

Logical Relationship: Affinity vs. Potency

logical_relationship BindingAffinity Binding Affinity (Ki) ReceptorOccupancy Receptor Occupancy BindingAffinity->ReceptorOccupancy determines FunctionalPotency Functional Potency (pA₂/pKB) ReceptorOccupancy->FunctionalPotency translates to CompetitiveAntagonism Competitive Antagonism CompetitiveAntagonism->BindingAffinity CompetitiveAntagonism->FunctionalPotency

Caption: The logical relationship between binding affinity and functional potency for a competitive antagonist.

References

Unveiling the Potency of 4-DAMP: A Comparative Guide to its pA2 Value

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the affinity of a ligand for its receptor is paramount. The pA2 value stands as a critical pharmacological parameter, quantifying the potency of a competitive antagonist. This guide provides a comprehensive comparison of the pA2 value of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a potent muscarinic receptor antagonist, with other relevant antagonists. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support experimental design and data interpretation.

Comparative Analysis of Muscarinic Antagonist pA2 Values

The affinity of this compound for muscarinic receptors, particularly the M3 subtype, is notably high, as reflected by its pA2 value. To provide a clear perspective on its potency, the following table summarizes the experimentally determined pA2 values of this compound alongside other commonly used muscarinic antagonists. These values, derived from functional assays in various tissues, highlight the comparative strength of these compounds.

AntagonistPredominant Receptor SelectivityTissue PreparationAgonistpA2 Value (Mean ± SEM)Reference
This compound M3 > M1, M2, M4, M5Human Colon (Circular Muscle)Carbachol9.41 ± 0.23[1]
Human Colon (Longitudinal Muscle)Carbachol9.09 ± 0.16[1]
Rat Urinary BladderAcetylcholine8.26 ± 0.05
Atropine Non-selectiveHuman Colon (Circular Muscle)Carbachol8.72 ± 0.28[1]
Human Colon (Longitudinal Muscle)Carbachol8.60 ± 0.08[1]
Guinea Pig AtriaBethanechol~8.9[2]
Pirenzepine M1 selectiveHuman Colon (Circular Muscle)Carbachol7.23 ± 0.48[1]
Human Colon (Longitudinal Muscle)Carbachol6.87 ± 0.38[1]
Guinea Pig Gastric FundusBethanechol~7.1[2]
AF-DX 116 M2 selectiveHuman Colon (Circular Muscle)Carbachol7.36 ± 0.43[1]
Human Colon (Longitudinal Muscle)Carbachol6.44 ± 0.1[1]
Guinea Pig AtriaBethanechol7.33[3]
Himbacine M2/M4 selectiveHuman Colon (Circular Muscle)Carbachol7.47 ± 0.14[1]
Human Colon (Longitudinal Muscle)Carbachol7.54 ± 0.40[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Experimental Protocol: Determination of pA2 Value using Schild Plot Analysis

The Schild plot is a graphical method used to determine the pA2 value of a competitive antagonist. It provides a robust measure of antagonist affinity that is independent of the agonist's potency and the tissue's responsiveness.

Materials and Reagents:
  • Isolated organ bath system with temperature control and aeration.

  • Transducer and data acquisition system.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Agonist (e.g., carbachol, acetylcholine).

  • Antagonist (e.g., this compound).

  • Stock solutions of agonist and antagonist.

Procedure:
  • Tissue Preparation: Isolate the target tissue (e.g., guinea pig ileum, rat bladder) and mount it in the organ bath containing physiological salt solution. Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Control Agonist Concentration-Response Curve (CRC):

    • Generate a cumulative concentration-response curve for the agonist.

    • Start with a low concentration of the agonist and progressively increase the concentration in a logarithmic manner until a maximal response is achieved.

    • Wash the tissue repeatedly with fresh physiological salt solution to return to the baseline.

  • Antagonist Incubation:

    • Introduce a known concentration of the antagonist (e.g., this compound) into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

  • Agonist CRC in the Presence of Antagonist:

    • In the continued presence of the antagonist, repeat the cumulative agonist concentration-response curve. A parallel rightward shift in the CRC is indicative of competitive antagonism.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue extensively to remove all traces of the agonist and antagonist.

    • Repeat steps 3 and 4 with at least two other different concentrations of the antagonist.

  • Data Analysis and Schild Plot Construction:

    • For each antagonist concentration, calculate the dose ratio (r) . The dose ratio is the ratio of the agonist EC50 (concentration producing 50% of the maximal response) in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Calculate log(r-1) for each antagonist concentration.

    • Plot log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

    • Perform a linear regression on the plotted data. The x-intercept of the regression line provides the pA2 value . The slope of the line should be close to 1 for a competitive antagonist.

Visualizing the Underlying Mechanisms

To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathways and the experimental workflow for pA2 determination.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq-coupled) cluster_M2_M4 M2, M4 Receptor Signaling (Gi-coupled) M1_M3_M5 M1, M3, M5 Receptors Gq Gq protein M1_M3_M5->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors Gi Gi protein M2_M4->Gi Agonist AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response_Gi Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response_Gi Schild_Plot_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase start Prepare Isolated Tissue crc1 Generate Control Agonist Concentration-Response Curve (CRC) start->crc1 wash1 Wash Tissue crc1->wash1 calc_ec50 Determine EC50 values for each CRC crc1->calc_ec50 antagonist Incubate with Antagonist (Concentration 1) wash1->antagonist crc2 Generate Agonist CRC in presence of Antagonist antagonist->crc2 wash2 Wash Tissue crc2->wash2 crc2->calc_ec50 repeat_antagonist Repeat with Different Antagonist Concentrations (2, 3, ...) wash2->repeat_antagonist repeat_antagonist->antagonist calc_dr Calculate Dose Ratios (r) calc_ec50->calc_dr calc_log Calculate log(r-1) calc_dr->calc_log plot Plot log(r-1) vs -log[Antagonist] calc_log->plot regression Perform Linear Regression plot->regression pa2 Determine pA2 value (x-intercept) regression->pa2

References

4-DAMP Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a potent muscarinic receptor antagonist, across various tissues. The information is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.

This compound exhibits high affinity for muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in a wide range of physiological functions. Its efficacy, however, varies depending on the tissue and the specific subtype of muscarinic receptor expressed. This guide summarizes key quantitative data, outlines experimental protocols for assessing efficacy, and illustrates the relevant signaling pathways.

Quantitative Comparison of this compound Efficacy

The efficacy of this compound is typically quantified using pA2 values from functional assays (Schild analysis) or Ki and IC50 values from radioligand binding assays. A higher pA2 value and a lower Ki or IC50 value indicate greater antagonist potency. The following table summarizes the reported efficacy of this compound in various tissues and for different muscarinic receptor subtypes.

Tissue/Receptor SubtypeAgonistParameterValueReference
Smooth Muscle
Horse Jejunum (longitudinal)AcetylcholinepA29.18[1]
Guinea Pig IleumCarbacholpA2~9.0
Rat DuodenumMcN-A-343pA2Significantly different from vas deferens[2]
Rabbit Vas DeferensMcN-A-343pA2Significantly different from duodenum[2]
Rat Urinary Bladdercis-dioxolane-Parallel rightward shift with increasing this compound concentrations
Brain Regions
Rat Midline Thalamus--INVALID-LINK---QNBIC50< 30 nM
Rat Hippocampus--INVALID-LINK---QNBIC5030 - 46 nM
Rat Cortex--INVALID-LINK---QNBIC5030 - 50 nM
Cloned Human Receptors
M1[3H]NMSKi0.8 nM
M2[3H]NMSKi10 nM
M3[3H]NMSKi0.3 nM
M4[3H]NMSKi1.3 nM
M5[3H]NMSKi0.5 nM

Experimental Protocols

The determination of this compound efficacy relies on established pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Schild Analysis for Determining pA2 Value

Schild analysis is a functional assay used to determine the dissociation constant (Kb) of a competitive antagonist, from which the pA2 value is derived.[3][4] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.[5]

Experimental Workflow:

  • Tissue Preparation: Isolate the tissue of interest (e.g., a strip of smooth muscle) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature (e.g., 37°C) and aerated with carbogen (95% O2, 5% CO2).

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for a suitable agonist (e.g., acetylcholine, carbachol) to establish a baseline.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound for a predetermined time to allow for equilibrium.

  • Second Agonist Concentration-Response Curve: In the continued presence of this compound, generate a second agonist concentration-response curve.

  • Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of this compound.

  • Data Analysis:

    • Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.

    • The x-intercept of the linear regression line of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[4]

Radioligand Binding Assay for Determining Ki Value

Radioligand binding assays are used to determine the affinity of a ligand for a receptor.[6][7] A competitive binding assay is used to determine the inhibition constant (Ki) of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.[7]

Experimental Workflow:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the muscarinic receptor subtypes of interest. This typically involves homogenization and centrifugation to isolate the membrane fraction.[8]

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of unlabeled this compound.[8][9]

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature.

  • Separation of Bound and Free Radioligand: Separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters.[10]

  • Quantification of Radioactivity: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Signaling Pathways

This compound exerts its effects by blocking the signaling pathways activated by acetylcholine at muscarinic receptors. Muscarinic receptors are broadly divided into two major signaling pathways based on their G-protein coupling.[11]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins.[11] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels.

Below are diagrams illustrating these signaling pathways and a general experimental workflow for determining this compound efficacy.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptor ACh->M1_M3_M5 Binds Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Response PKC_activation->Response DAMP This compound DAMP->M1_M3_M5 Blocks

Caption: Gq/11 signaling pathway for M1, M3, and M5 muscarinic receptors.

Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2, M4 Receptor ACh->M2_M4 Binds Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response DAMP This compound DAMP->M2_M4 Blocks

Caption: Gi/o signaling pathway for M2 and M4 muscarinic receptors.

experimental_workflow cluster_functional Functional Assay (Schild Analysis) cluster_binding Binding Assay prep_tissue Tissue Preparation & Equilibration control_curve Control Agonist Concentration-Response prep_tissue->control_curve incubate_damp Incubate with this compound control_curve->incubate_damp agonist_curve_damp Agonist Concentration- Response with this compound incubate_damp->agonist_curve_damp analyze_pa2 Calculate pA2 Value agonist_curve_damp->analyze_pa2 prep_membrane Membrane Preparation incubate_ligands Incubate Membranes with Radioligand & this compound prep_membrane->incubate_ligands separate Separate Bound/ Free Ligand incubate_ligands->separate quantify Quantify Radioactivity separate->quantify analyze_ki Calculate Ki Value quantify->analyze_ki

Caption: General experimental workflows for determining this compound efficacy.

References

A Comparative Review of 4-DAMP: A Potent Muscarinic M3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of comparative studies on 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP), a potent and selective antagonist for the M3 muscarinic acetylcholine receptor. Its performance is objectively compared with other muscarinic receptor antagonists, supported by experimental data to inform research and drug development in cholinergic pharmacology.

Comparative Binding Affinities of Muscarinic Antagonists

The affinity of a muscarinic antagonist for its receptor is a key determinant of its potency and selectivity. This is typically quantified by the equilibrium dissociation constant (Ki) or the pA2 value, which is the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve.

Table 1: Comparative pA2 Values of Muscarinic Antagonists

AntagonistM1 Receptor (pA2)M2 Receptor (pA2)M3 Receptor (pA2)Tissue/Cell LineReference
This compound 6.23 ± 0.04~6.449.41 ± 0.23Rat Urinary Bladder / Human Colon (Circular Muscle)[1][2]
--9.09 ± 0.16Human Colon (Longitudinal Muscle)[2]
--8.26 ± 0.05Rat Urinary Bladder[1]
Pirenzepine7.23 ± 0.48--Human Colon (Circular Muscle)[2]
7.9--Guinea-Pig Olfactory Cortex[3]
Atropine--8.72 ± 0.28Human Colon (Circular Muscle)[2]
--8.60 ± 0.08Human Colon (Longitudinal Muscle)[2]
8.9--Guinea-Pig Olfactory Cortex[3]
AF-DX 116-7.36 ± 0.43-Human Colon (Circular Muscle)[2]
Methoctramine-~5.87 - 6.92-Guinea-Pig Ileum[4]

Table 2: Comparative Binding Affinity (Ki) of this compound and its Analogue this compound Mustard

CompoundM1 (nM)M2 (nM)M3 (nM)M4 (nM)M5 (nM)Cell LineReference
This compound-15,0000.4--Muscle Cells[5]
This compound Mustard (aziridinium ion)~7.243~7.2~7.2~7.2CHO Cells[6]

The data consistently demonstrates the high affinity and selectivity of this compound for the M3 muscarinic receptor subtype compared to other muscarinic antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key assays used in the characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of this compound and other muscarinic antagonists to muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO cells or specific tissues).

  • Radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Unlabeled competing antagonist (e.g., this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add a fixed amount of membrane preparation to each well.

  • Competition Binding: Add increasing concentrations of the unlabeled antagonist (e.g., this compound) to the wells.

  • Radioligand Addition: Add a fixed concentration of the radioligand (e.g., [3H]-NMS) to all wells.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competing antagonist. Calculate the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Isolated Guinea Pig Ileum Contraction

This ex vivo assay assesses the functional potency of a muscarinic antagonist by measuring its ability to inhibit agonist-induced smooth muscle contraction.

Objective: To determine the pA2 value of this compound and other muscarinic antagonists against agonist-induced contractions of the guinea pig ileum.

Materials:

  • Male guinea pig.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 and 5% CO2.

  • Muscarinic agonist (e.g., carbachol or acetylcholine).

  • Muscarinic antagonist (e.g., this compound).

  • Organ bath with an isometric force transducer.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and cut it into longitudinal strips.

  • Mounting: Suspend the ileum strips in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2/5% CO2. Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with regular washes.

  • Control Agonist Response: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline response.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of the antagonist (e.g., this compound) for a predetermined time (e.g., 30-60 minutes).

  • Agonist Response in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (DR) for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.

    • The x-intercept of the linear regression line gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathways

Muscarinic receptors mediate their effects through different G protein-coupled signaling pathways. This compound's high selectivity for the M3 receptor makes it a valuable tool for dissecting these pathways.

M3 Muscarinic Receptor Signaling (Gq/11 Pathway)

M3 receptors are primarily coupled to the Gq/11 family of G proteins.[7][8][9][10] Antagonism of this pathway by this compound is responsible for its effects on smooth muscle contraction and glandular secretion.

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist M3_Receptor M3 Receptor Agonist->M3_Receptor Binds Gq_alpha Gαq M3_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response 4_DAMP This compound (Antagonist) 4_DAMP->M3_Receptor Blocks

Caption: M3 muscarinic receptor signaling via the Gq/11 pathway.

M2 Muscarinic Receptor Signaling (Gi/o Pathway)

In contrast, M2 receptors are coupled to the Gi/o family of G proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7][11][12] While this compound has a much lower affinity for M2 receptors, understanding this pathway is crucial for interpreting its selectivity profile.

M2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist M2_Receptor M2 Receptor Agonist->M2_Receptor Binds Gi_alpha Gαi M2_Receptor->Gi_alpha Activates G_beta_gamma Gβγ M2_Receptor->G_beta_gamma Releases AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits K_channel K⁺ Channel G_beta_gamma->K_channel Opens ATP ATP AC->ATP Converts Cellular_Response Cellular Response (e.g., Decreased Heart Rate) K_channel->Cellular_Response Hyperpolarization cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response Inhibits

Caption: M2 muscarinic receptor signaling via the Gi/o pathway.

Conclusion

The available data robustly supports the characterization of this compound as a highly potent and selective M3 muscarinic receptor antagonist. Its high affinity for the M3 receptor subtype, as demonstrated by both radioligand binding and functional assays, distinguishes it from less selective antagonists like atropine and M1/M2 selective compounds. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers investigating the physiological and pathological roles of muscarinic receptors and for the development of novel therapeutics targeting the cholinergic system.

References

Safety Operating Guide

Navigating the Disposal of 4-DAMP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 4-DAMP (4-Diphenylacetoxy-N-methylpiperidine methiodide), a potent M3 muscarinic receptor antagonist, proper disposal is a critical component of laboratory safety and regulatory compliance. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to established laboratory waste management protocols is essential to ensure a safe working environment and responsible environmental stewardship. This guide provides a procedural framework for the proper disposal of this compound, emphasizing safety, and compliance with institutional and local regulations.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, potential hazards, and first-aid measures. Although not classified as hazardous, general safe laboratory practices should always be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Quantitative Hazard Data Summary

To facilitate a quick assessment, the following table summarizes the key hazard ratings for this compound as per the provided Safety Data Sheet.

Hazard Classification SystemHealthFireReactivity
NFPA Ratings (scale 0-4)000
HMIS-Ratings (scale 0-4)000

Data sourced from the Cayman Chemical Safety Data Sheet for this compound.

The ratings of '0' across all categories indicate a very low level of hazard associated with the substance itself. However, this does not negate the need for a formal disposal process.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should follow a structured procedure that aligns with general best practices for chemical waste management in a laboratory setting.

  • Review Institutional and Local Regulations: Before disposal, the most critical step is to consult your institution's Environmental Health and Safety (EHS) guidelines and local waste disposal regulations. These regulations will provide specific instructions for the disposal of non-hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. Proper segregation prevents unforeseen chemical reactions and ensures that waste is managed correctly.

  • Containerization:

    • Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and sealed container. The container should be compatible with the chemical.

    • Liquid Waste: For solutions containing this compound, use a designated, leak-proof, and clearly labeled waste container. If the solvent is hazardous, the entire solution must be treated as hazardous waste according to the solvent's disposal requirements.

  • Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound" or "4-Diphenylacetoxy-N-methylpiperidine methiodide"), the concentration (if in solution), and the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general lab traffic and incompatible chemicals.

  • Waste Pickup and Disposal: Arrange for the collection of the waste container by your institution's hazardous waste management service. They will ensure the final disposal is conducted in compliance with all relevant regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_sds Consult this compound Safety Data Sheet (SDS) start->consult_sds consult_guidelines Consult Institutional/Local EHS Guidelines consult_sds->consult_guidelines is_hazardous Is this compound Classified as Hazardous? consult_guidelines->is_hazardous non_hazardous_path No (per GHS) is_hazardous->non_hazardous_path No hazardous_path Yes (per local regulations) is_hazardous->hazardous_path Yes segregate_waste Segregate this compound Waste non_hazardous_path->segregate_waste follow_hazardous_protocol Follow Specific Protocol for Hazardous Waste hazardous_path->follow_hazardous_protocol containerize Select & Label Appropriate Waste Container segregate_waste->containerize store_waste Store in Designated Satellite Accumulation Area (SAA) containerize->store_waste waste_pickup Arrange for EHS Waste Pickup store_waste->waste_pickup end End: Proper Disposal waste_pickup->end follow_hazardous_protocol->containerize

Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.

By adhering to this structured disposal procedure, laboratories can ensure the safe and compliant management of this compound waste, thereby protecting personnel and the environment. Always prioritize your local and institutional guidelines as the primary source of instruction for all chemical waste disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-DAMP
Reactant of Route 2
Reactant of Route 2
4-DAMP

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。